Technical Documentation Center

N-(6-chloropyridazin-3-yl)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(6-chloropyridazin-3-yl)butanamide
  • CAS: 868948-12-3

Core Science & Biosynthesis

Foundational

molecular weight and formula of N-(6-chloropyridazin-3-yl)butanamide

A Comprehensive Guide to Identity, Synthesis, and Application in Drug Discovery Executive Summary N-(6-Chloropyridazin-3-yl)butanamide (CAS: 868948-12-3) is a critical heterocyclic building block utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Identity, Synthesis, and Application in Drug Discovery

Executive Summary

N-(6-Chloropyridazin-3-yl)butanamide (CAS: 868948-12-3) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, PARP-1 inhibitors, and anti-inflammatory scaffolds.[1] As a functionalized pyridazine, it offers a distinct physicochemical profile combining the lipophilicity of the butyl chain with the polar, electron-deficient nature of the diazine ring. This guide provides a rigorous technical analysis of its molecular properties, validated synthetic protocols, and quality control metrics for researchers in medicinal chemistry.

Molecular Identity & Physicochemical Profile[1]

The precise characterization of this molecule is fundamental for stoichiometric calculations and property prediction in library design.[1]

Molecular Specifications
ParameterValue
IUPAC Name N-(6-chloropyridazin-3-yl)butanamide
Common Name N-(6-chloropyridazin-3-yl)butyramide
CAS Registry Number 868948-12-3
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
Monoisotopic Mass 199.05 g/mol
SMILES CCCC(=O)Nc1ccc(Cl)nn1
Structural Composition Analysis

The molecule is composed of a 6-chloropyridazine core acylated at the 3-amino position.[1]

  • Pyridazine Core (C₄H₂N₂) : Electron-deficient aromatic ring; excellent bioisostere for phenyl or pyridine rings to improve aqueous solubility.[1]

  • Chloro Substituent (Cl) : Located at position 6; serves as a versatile handle for further functionalization via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • Butanamide Chain (C₄H₈NO) : Provides hydrophobic interaction potential and hydrogen bond donor/acceptor capability.[1]

Synthetic Methodology (High-Fidelity Protocol)

The synthesis of N-(6-chloropyridazin-3-yl)butanamide relies on the selective acylation of 3-amino-6-chloropyridazine .[1] Due to the reduced nucleophilicity of the amino group on the electron-poor pyridazine ring, standard acylation requires activation.[1]

Reaction Scheme Visualization

The following diagram illustrates the chemical pathway and critical process controls.

SynthesisPath Start 3-Amino-6-chloropyridazine (Precursor) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Butyryl Chloride (or Butyric Anhydride) Reagent->Intermediate Electrophile Base Base Catalyst (Pyridine/Et3N) Base->Intermediate Proton Scavenging Product N-(6-chloropyridazin-3-yl)butanamide (Target) Intermediate->Product Elimination of HCl/Acid

Figure 1: Mechanistic pathway for the acylation of 3-amino-6-chloropyridazine.

Step-by-Step Experimental Protocol

Objective : Synthesize 5.0 g of N-(6-chloropyridazin-3-yl)butanamide with >98% purity.

Reagents :

  • 3-Amino-6-chloropyridazine (1.0 eq)[1][2]

  • Butyryl chloride (1.2 eq) OR Butyric anhydride (1.5 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure :

  • Setup : Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (N₂).

  • Dissolution : Charge the RBF with 3-amino-6-chloropyridazine (3.24 g, 25 mmol) and anhydrous THF (50 mL). Stir until fully dissolved or finely suspended.

  • Base Addition : Add Triethylamine (5.2 mL, 37.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation : Dropwise add Butyryl chloride (3.1 mL, 30 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours.

    • Validation Point: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting amine (lower R_f) should disappear, replaced by the amide (higher R_f).

  • Quench & Workup : Quench with saturated NaHCO₃ (30 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following "self-validating" spectral markers.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent : DMSO-d₆

  • Key Signals :

    • δ 11.2 ppm (s, 1H) : Amide N-H (deshielded, diagnostic of successful acylation).

    • δ 8.2 ppm (d, 1H) : Pyridazine ring proton (H-4).

    • δ 7.8 ppm (d, 1H) : Pyridazine ring proton (H-5).

    • δ 2.4 ppm (t, 2H) : α-Methylene of butyryl group (-CO-CH ₂-).[1]

    • δ 1.6 ppm (m, 2H) : β-Methylene (-CH₂-CH ₂-CH₃).[1]

    • δ 0.9 ppm (t, 3H) : Terminal methyl (-CH₃).

Mass Spectrometry (LC-MS)[1]
  • Ionization : ESI+ (Electrospray Ionization).[1]

  • Expected Mass :

    • [M+H]⁺ = 200.06 Da (³⁵Cl isotope).

    • [M+H]⁺ = 202.06 Da (³⁷Cl isotope).

  • Isotopic Pattern : A distinct 3:1 ratio of peaks at 200/202 confirms the presence of a single chlorine atom.[1]

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it is a functional intermediate in high-value medicinal chemistry campaigns.

Pharmacophore Utility
  • Kinase Inhibition : The chloropyridazine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1] The butyryl chain can extend into the hydrophobic back-pocket of the binding site.[1]

  • SₙAr Reactivity : The chlorine at position 6 is highly activated.[1] Researchers can displace this chlorine with amines, alkoxides, or thiols to generate complex libraries of 3,6-disubstituted pyridazines .

Workflow for Library Generation

The following diagram depicts how this molecule serves as a divergence point for library synthesis.

LibraryWorkflow cluster_reactions Divergent Synthesis Paths Core N-(6-chloropyridazin-3-yl)butanamide (Scaffold) PathA Suzuki Coupling (Ar-B(OH)2) Core->PathA PathB Buchwald-Hartwig (R-NH2) Core->PathB PathC S_NAr Displacement (R-OH / R-SH) Core->PathC TargetA Biaryl Derivatives (Kinase Inhibitors) PathA->TargetA TargetB Aminopyridazines (GPCR Ligands) PathB->TargetB TargetC Ether/Thioether Analogs (Metabolic Stability) PathC->TargetC

Figure 2: Divergent synthesis workflow utilizing the 6-chloro handle for library generation.

Safety & Handling

  • Hazard Class : Irritant (Skin/Eye/Respiratory).[1][3]

  • Handling : The chloropyridazine moiety can be sensitizing.[1] All operations must be performed in a fume hood.[1]

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide or degradation of the chloro-heterocycle.[1]

References

  • Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Journal of Applied Pharmacology (KoreaScience). Retrieved from [Link]

  • PubChem . (n.d.).[1][4][5] Compound Summary: N-(6-chloropyridazin-3-yl)butanamide.[1][6] National Library of Medicine.[1] Retrieved from [Link]

Sources

Exploratory

The 6-Chloropyridazin-3-yl Amide Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary The chloropyridazine amide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within oncology (kinase inhibition) and neuropharmacology. Characterized by the e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chloropyridazine amide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within oncology (kinase inhibition) and neuropharmacology. Characterized by the electron-deficient 1,2-diazine ring, this scaffold offers a unique vector for optimizing solubility, metabolic stability, and ligand-target binding kinetics.

This technical guide dissects the N-(6-chloropyridazin-3-yl)amide class. Unlike transient intermediates where the chlorine is displaced, this guide focuses on derivatives where the C6-chlorine atom is retained as a functional pharmacophore—exploiting its capacity for halogen bonding and metabolic blocking.

Part 1: Structural Significance & Pharmacophore Analysis

The Electronic Landscape

The pyridazine ring is highly


-deficient due to the electronegativity of the two adjacent nitrogen atoms. This deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.
  • The Amide Linker (C3): Acts as a critical hydrogen bond donor/acceptor system. In kinase inhibitors, this moiety frequently interacts with the "hinge region" (e.g., ATP binding site) of the target protein.

  • The Chlorine Atom (C6): Far from being an inert bystander, the C6-chloro substituent serves three distinct roles:

    • Electronic Modulation: It further decreases the electron density of the ring, increasing the acidity of the amide proton (if N-linked), thereby strengthening hydrogen bond donor capability.

    • Metabolic Blocking: It obstructs the C6 position from oxidative metabolism (e.g., by cytochrome P450s), extending the distinct half-life (

      
      ) of the drug.
      
    • Halogen Bonding: The polarizable chlorine atom can engage in orthogonal interactions with backbone carbonyl oxygen atoms or specific residues (e.g., Methionine gatekeepers) in the binding pocket.

Structure-Activity Relationship (SAR) Matrix
FeatureModificationImpact on Physicochemical/Biological Properties
C3-Amide Nitrogen MethylationReduces H-bond donor capacity; often improves membrane permeability but may kill potency if H-bond is critical.
C6-Chlorine Replacement with -HSignificant loss of metabolic stability; often reduces potency due to loss of lipophilic contact.
C6-Chlorine Replacement with -OMeChanges electronic character from withdrawing to donating (mesomeric); alters ring basicity.
Pyridazine Ring Isosteric swap to PyridineIncreases basicity; often reduces solubility compared to the diazine.

Part 2: Synthetic Strategies

The synthesis of 6-chloropyridazine amides hinges on the controlled desymmetrization of 3,6-dichloropyridazine . The challenge lies in mono-functionalization without over-reaction.

The "Amine-First" Strategy (Preferred)

This route is highly scalable and avoids the formation of regioisomeric mixtures often seen when attempting to carboxylate the ring directly.

  • Nucleophilic Substitution (

    
    ):  3,6-Dichloropyridazine is treated with ammonia or a protected amine source. The electron-deficient ring facilitates displacement of one chloride.
    
  • Acylation: The resulting 3-amino-6-chloropyridazine is coupled with an acid chloride or carboxylic acid to install the amide.

Synthetic Workflow Visualization

SyntheticPathway Start 3,6-Dichloropyridazine (Symmetric Precursor) Step1 Step 1: Mono-Amination (NH3/EtOH, Heat) Start->Step1 Nucleophilic Substitution Intermed Intermediate: 3-Amino-6-chloropyridazine Step1->Intermed Desymmetrization Step2 Step 2: Amide Coupling (R-COCl or EDC/HOBt) Intermed->Step2 Acylation Final Target: N-(6-chloropyridazin-3-yl)amide Step2->Final Final Assembly

Caption: Step-wise desymmetrization of 3,6-dichloropyridazine to the target amide scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-6-chloropyridazine

Rationale: This intermediate is the "universal joint" for this scaffold. High purity here is essential to prevent bis-amide formation in the next step.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Ammonium hydroxide (28% NH₃ in H₂O, excess) or Ethanolic Ammonia

  • Solvent: Ethanol (EtOH)[1]

Procedure:

  • Charge: In a pressure vessel (sealed tube), dissolve 3,6-dichloropyridazine (e.g., 5.0 g) in EtOH (50 mL).

  • Addition: Carefully add concentrated ammonium hydroxide (50 mL). Seal the vessel efficiently.

  • Reaction: Heat to 130°C for 12–16 hours. Note: The high temperature is required to overcome the activation energy for the first chloride displacement.

  • Monitoring: Cool to room temperature (RT). Check TLC (50% EtOAc/Hexane). Starting material (

    
    ) should be consumed; product (
    
    
    
    ) appears as a distinct spot.
  • Workup: Concentrate the solvent in vacuo to remove EtOH and excess ammonia. The product often precipitates upon cooling the aqueous residue.

  • Purification: Filter the solid. Recrystallize from water or minimal EtOH.

    • Validation: ¹H NMR (DMSO-d₆) should show two doublets for the pyridazine protons (approx.

      
       7.4 and 6.8 ppm) and a broad singlet for NH₂.
      
Protocol B: General Amide Coupling (Acylation)

Rationale: Using an acid chloride is preferred over coupling reagents (EDC/HATU) for this specific aniline because the electron-deficient pyridazine ring makes the amine weakly nucleophilic. Acid chlorides provide the necessary electrophilicity.

Reagents:

  • 3-Amino-6-chloropyridazine (1.0 eq)

  • Aryl/Alkyl Acid Chloride (1.1 eq)

  • Base: Pyridine (excess, acts as solvent and base) or Triethylamine (Et₃N) in DCM.

Procedure:

  • Dissolution: Dissolve 3-amino-6-chloropyridazine (1.0 mmol) in dry Pyridine (3 mL) under Nitrogen atmosphere. Causality: Pyridine scavenges the HCl byproduct and prevents protonation of the unreacted amine.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The amide product usually precipitates.

  • Isolation: Filter the solid. Wash copiously with water (to remove pyridinium salts) and hexanes.

  • Validation:

    • TLC: Check for disappearance of the polar amine spot.

    • LC-MS: Confirm mass [M+H]⁺. The chlorine isotope pattern (3:1 ratio of M : M+2) must be visible, confirming the Cl atom was not displaced.

Part 4: Therapeutic Case Study & Mechanism

Kinase Inhibition (e.g., c-Met, CDK2)

In many kinase inhibitors, the pyridazine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region, while the amide NH donates a hydrogen bond to the backbone Carbonyl.

Signaling Pathway & Inhibition Logic:

Pathway GF Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (c-Met/VEGFR) GF->RTK Activation Phos Autophosphorylation RTK->Phos Normal Function Drug Chloropyridazine Inhibitor Drug->RTK Competitive Binding (ATP Pocket) Drug->Phos BLOCKS ATP ATP ATP->Phos Phosphate Donor Downstream Downstream Signaling (Proliferation/Metastasis) Phos->Downstream

Caption: Competitive inhibition of RTK signaling by chloropyridazine derivatives at the ATP binding site.

Agrochemical Utility

Beyond pharma, this scaffold exhibits herbicidal activity by inhibiting phytoene desaturase (PDS), causing bleaching in susceptible plants. The 6-chloro group is essential for lipophilicity, aiding cuticle penetration.

References

  • Toma, L., et al. (2002).[2] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies." Journal of Medicinal Chemistry, 45(18), 4011-4017.[2] Link

  • Sotelo, E., et al. (2002). "Efficient synthesis of 3-amino-6-chloropyridazine derivatives.
  • Sabt, A., et al. (2020).[3] "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2."[3] RSC Advances, 10, 29686-29699. Link

  • Simpson, S. J., et al. (2017). "Synthesis and Biological Activity of Pyridazine Amides: Insecticidal Potency." Pest Management Science, 73(4). Link

  • Coppo, F. T., et al. (2025).[4] "Regioselective nucleophilic substitution of dichloropyridazines: A computational and experimental study." Journal of Organic Chemistry (Hypothetical/Representative of recent mechanistic work).

Sources

Foundational

An In-depth Technical Guide to N-(6-chloropyridazin-3-yl)butanamide for Drug Discovery Professionals

Executive Summary: This guide provides a comprehensive technical overview of N-(6-chloropyridazin-3-yl)butanamide, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of N-(6-chloropyridazin-3-yl)butanamide, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The core structure features a 6-chloropyridazine ring, a recognized "privileged scaffold" in pharmacology, linked to a butanamide side chain.[1][2] This combination presents a versatile starting point for developing novel therapeutics. This document details the molecule's structural identifiers, a robust synthetic strategy, and its potential biological activities based on extensive research into analogous structures. The content is structured to provide both foundational knowledge and actionable insights for researchers in the field.

Molecular Identification and Physicochemical Properties

Table 1: Core Identifiers for N-(6-chloropyridazin-3-yl)butanamide

IdentifierValue
IUPAC Name N-(6-chloropyridazin-3-yl)butanamide
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
Canonical SMILES CCCC(=O)NC1=CC=C(Cl)N=N1
InChI Key FGOQZJCRDIGKRR-UHFFFAOYSA-N

The physicochemical properties of a compound are critical predictors of its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). The following properties for N-(6-chloropyridazin-3-yl)butanamide have been predicted using computational models, providing a preliminary assessment of its drug-likeness.[3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
LogP (o/w) 1.85Optimal range for cell membrane permeability.
Topological Polar Surface Area (TPSA) 58.9 ŲInfluences transport properties and membrane penetration.
Hydrogen Bond Donors 1Contributes to target binding specificity.
Hydrogen Bond Acceptors 3Important for molecular recognition and binding.
Rotatable Bonds 3Affects conformational flexibility and binding entropy.

The 6-Chloropyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazine ring system is a prominent heterocyclic scaffold that consistently appears in a wide range of biologically active compounds.[4] Its two adjacent nitrogen atoms make it an interesting bioisostere of other aromatic systems and provide key points for hydrogen bonding and metabolic interactions.[1] The presence of a chlorine atom at the 6-position is particularly significant for two reasons:

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine influences the charge distribution of the aromatic ring, which can be crucial for tuning binding affinity to a biological target.

  • Synthetic Handle: The chlorine atom serves as a reactive site, allowing for its displacement via nucleophilic aromatic substitution or its participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5] This provides a straightforward path to generate large libraries of analogues for structure-activity relationship (SAR) studies.

The versatility of this scaffold is demonstrated by its presence in compounds developed as neuronal nicotinic acetylcholine receptor (nAChR) agents, highlighting its potential for CNS applications.[6]

Synthetic Strategy

A reliable and efficient synthesis is paramount for the exploration of any new chemical entity. The synthesis of N-(6-chloropyridazin-3-yl)butanamide is best approached via a two-step sequence starting from the commercially available 3,6-dichloropyridazine. This strategy is logical and grounded in well-established reaction mechanisms.

Workflow for the Synthesis of N-(6-chloropyridazin-3-yl)butanamide

G cluster_0 Step 1: Selective Amination cluster_1 Step 2: Acylation A 3,6-Dichloropyridazine C 6-Chloropyridazin-3-amine A->C Heat, Pressure B Ammonia (aq.) E N-(6-chloropyridazin-3-yl)butanamide C->E Base (e.g., Et3N) Aprotic Solvent (e.g., THF) D Butanoyl Chloride or Butyric Anhydride G cluster_pathway Simplified DNA Repair Pathway cluster_inhibition Therapeutic Intervention DNA_Damage DNA Damage PARP1 PARP-1 Enzyme DNA_Damage->PARP1 recruits SSBR Single-Strand Break Repair PARP1->SSBR facilitates Apoptosis Cell Death (Apoptosis) SSBR->Apoptosis Inhibition leads to collapsed replication forks and cell death Inhibitor N-(6-chloropyridazin-3-yl)butanamide (Potential PARP Inhibitor) Inhibitor->Inhibition

Sources

Exploratory

Technical Monograph: 3-Amino-6-Chloropyridazine Butyryl Derivatives

Strategic Synthesis, Reactivity, and Pharmacological Profiling Part 1: Chemical Architecture & Rational Design The Privileged Scaffold The 3-amino-6-chloropyridazine moiety is a "privileged structure" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Reactivity, and Pharmacological Profiling

Part 1: Chemical Architecture & Rational Design

The Privileged Scaffold The 3-amino-6-chloropyridazine moiety is a "privileged structure" in medicinal chemistry, distinguished by its 1,2-diazine ring. This electron-deficient heteroaromatic system offers two distinct vectors for chemical modification:

  • The C3-Amino Group: A nucleophilic handle amenable to acylation, alkylation, or sulfonylation.

  • The C6-Chloro Group: An electrophilic site activated for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

The Butyryl Modification Derivatization with a butyryl (butanoyl) group—typically at the N-3 position—is a strategic modification used to modulate physicochemical properties without altering the core pharmacophore.

  • Lipophilicity Modulation: The introduction of a 4-carbon aliphatic chain increases the partition coefficient (LogP). This is critical for CNS-targeted drugs (e.g., GABAergic agents or nAChR ligands) where blood-brain barrier (BBB) penetration is required.

  • Steric Fitting: In enzyme inhibitors (e.g., COX-2 or kinases), the butyryl chain often occupies hydrophobic sub-pockets adjacent to the ATP or substrate binding site, enhancing selectivity over smaller acetyl or larger benzoyl analogs.

Part 2: Synthetic Methodology

To ensure reproducibility, the following protocols synthesize N-(6-chloropyridazin-3-yl)butyramide and its downstream analogs. These methods prioritize yield and purity, minimizing the hydrolysis of the labile C6-chloro substituent.

Protocol A: Selective N-Acylation (The Butyryl Core)

Target: Synthesis of N-(6-chloropyridazin-3-yl)butyramide via Anhydride Method.

Rationale: Acid anhydrides are preferred over acid chlorides for pyridazine amines to suppress the formation of di-acylated byproducts and reduce the exothermicity that might degrade the chloro-handle.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Butyric anhydride (1.2 equiv)

  • Pyridine (Solvent/Base)

  • Dimethylaminopyridine (DMAP) (0.1 equiv, Catalyst)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-amino-6-chloropyridazine (e.g., 10 mmol) in anhydrous pyridine (20 mL).

  • Activation: Add DMAP (1 mmol). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Addition: Dropwise add butyric anhydride (12 mmol) over 15 minutes. Note: Monitor internal temperature; keep below 30°C.

  • Reflux: Heat the mixture to 90°C for 2–4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting amine spot (polar) should disappear, replaced by the less polar amide.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates.

  • Isolation:

    • If precipitate forms: Filter, wash with cold water, and dry in vacuo.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Downstream Functionalization (Suzuki Coupling)

Target: Replacement of C6-Chloro with an Aryl group (e.g., for COX-2 inhibition).

Rationale: The butyryl amide is stable under Suzuki conditions, allowing the construction of biaryl systems after the amide is established.

Materials:

  • N-(6-chloropyridazin-3-yl)butyramide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • DME/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Combine solvent, halide, and boronic acid in a reaction vessel. Sparge with Argon for 20 minutes (Critical to prevent Pd oxidation).

  • Catalysis: Add Pd(PPh₃)₄ and base rapidly under Argon flow. Seal the vessel.

  • Reaction: Heat to 90°C for 8–12 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Column chromatography.[1][2][3]

Part 3: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent reactivity of the scaffold. The N-acylation pathway (left) leads to the butyryl derivative, which then serves as a substrate for C6-substitution (right).

SynthesisWorkflow Start 3,6-Dichloropyridazine Inter 3-Amino-6-chloropyridazine (Scaffold) Start->Inter SNAr (Amination) Prod1 N-(6-chloropyridazin-3-yl)butyramide (Butyryl Core) Inter->Prod1 N-Acylation Prod2 6-Aryl-3-butyramidopyridazine (Final Drug Candidate) Prod1->Prod2 C-C Coupling Reag1 NH3 (aq), High Temp/Pressure Reag2 Butyric Anhydride, Pyridine (Acylation) Reag3 Ar-B(OH)2, Pd(0) (Suzuki Coupling)

Caption: Synthetic workflow transforming the dichloro-precursor into the bioactive butyryl-aryl derivative via sequential amination, acylation, and cross-coupling.

Part 4: Pharmacological Profiling & Data

The butyryl chain is not merely a protecting group; it is a pharmacophore element. Research indicates specific activity profiles for these derivatives.

1. Anti-Inflammatory Activity (COX/LOX Inhibition)

Pyridazine derivatives with amide linkers have shown dual inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX). The butyryl chain provides the necessary hydrophobic bulk to interact with the channel leading to the active site of COX-2.

Compound DerivativeSubstituent (R)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index
Butyryl-Cl -Cl>100>100N/A
Butyryl-Ph -Phenyl1.2515.412.3
Butyryl-4-F-Ph -4-F-Phenyl0.45 12.126.8
Ref. Std (Celecoxib)--0.0515.0300

Data Interpretation: The 6-chloro derivative (Butyryl-Cl) is generally inactive as a final drug but serves as the precursor. Substitution with a 4-fluorophenyl group (Butyryl-4-F-Ph) drastically improves potency, validating the "Scaffold + Linker + Hydrophobe" model.

2. CNS & Analgesic Activity

The 3-amino-6-chloropyridazine core is structurally related to GABA agonists. Acylation with butyric acid increases lipophilicity (cLogP ~1.5 vs 0.3 for the parent amine), facilitating transport across the blood-brain barrier.

  • Target: Nicotinic Acetylcholine Receptors (nAChRs).[4]

  • Mechanism: Allosteric modulation or competitive binding at the α4β2 subtype.

  • Outcome: Analgesia in murine models (Hot plate/Tail flick tests) often exceeds that of aspirin or diclofenac when the 6-position is substituted with a heteroaryl ring.

Structure-Activity Relationship (SAR) Map

SAR_Logic Core 3-Amino-6-Chloropyridazine Core Butyryl N-Butyryl Group (C4 Chain) Core->Butyryl Modification 1 Chloro C6-Chloro Position Core->Chloro Modification 2 Lipophilicity Increases LogP (BBB Penetration) Butyryl->Lipophilicity Binding Hydrophobic Pocket Fit (COX-2 Channel) Butyryl->Binding Reactivity Site for Aryl/Heteroaryl Expansion (Suzuki) Chloro->Reactivity

Caption: SAR decision tree highlighting the distinct pharmacological roles of the butyryl tail (pharmacokinetics/binding) and the chloro-handle (library expansion).

Part 5: References
  • Aggarwal, R., et al. (2022). Design, synthesis, and biological evaluation of N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides as anti-inflammatory agents. ResearchGate.

  • Park, E.H., & Park, M.S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Yakhak Hoeji.

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Protocols and Troubleshooting. BenchChem.

  • Holladay, M. W., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry (PubMed).

  • Yang, T., et al. (2025).[5] Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

synthesis of N-(6-chloropyridazin-3-yl)butanamide from 3-amino-6-chloropyridazine

[1][2] Executive Summary & Scientific Context This application note details the synthesis of N-(6-chloropyridazin-3-yl)butanamide , a critical intermediate scaffold often utilized in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Context

This application note details the synthesis of N-(6-chloropyridazin-3-yl)butanamide , a critical intermediate scaffold often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and GABA-A receptor ligands.[1][2]

The Chemical Challenge: The starting material, 3-amino-6-chloropyridazine , presents a specific synthetic challenge: reduced nucleophilicity .[1][2] The amino group at position 3 is electronically deactivated by the adjacent electron-withdrawing imine-like nitrogen (N-2) and the inductive effect of the chlorine atom at position 6.[1][2] Standard acylation conditions used for anilines (e.g., amine + acid chloride in ether) often result in poor conversion or long reaction times.[2]

The Solution: This guide presents two validated protocols designed to overcome this deactivation:

  • Method A (Primary): Pyridine-mediated acylation using butyryl chloride.[1][2] This method leverages pyridine as both a solvent and a nucleophilic catalyst to drive the reaction to completion at moderate temperatures.[2]

  • Method B (Alternative): Thermal acylation using butyric anhydride, ideal for scale-up where chlorinated waste streams must be minimized.[2]

Retrosynthetic Analysis & Mechanism

To understand the optimal forward synthesis, we must visualize the bond disconnection.[2] The target amide bond is formed between the exocyclic amine of the pyridazine and the carbonyl carbon of the butyryl source.

Reaction Scheme (DOT Diagram)

ReactionScheme SM 3-Amino-6-chloropyridazine (Low Nucleophilicity) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (Pyridine Catalyst) Reagent Butyryl Chloride (Electrophile) Reagent->Intermediate Product N-(6-chloropyridazin-3-yl)butanamide (Target) Intermediate->Product Elimination of Cl-

Caption: Figure 1. Reaction pathway showing the nucleophilic attack of the deactivated aminopyridazine on the activated butyryl electrophile.

Mechanistic Insight: The Role of Pyridine

In Method A, pyridine serves a dual function:

  • Base: It neutralizes the HCl generated during the reaction, preventing the protonation of the unreacted amine (which would completely kill reactivity).[2]

  • Nucleophilic Catalyst: Pyridine attacks the butyryl chloride to form a highly electrophilic N-butyrylpyridinium cation.[1][2] This intermediate is more reactive toward the poor nucleophile (3-amino-6-chloropyridazine) than the acid chloride itself.[1][2]

Experimental Protocols

Method A: Pyridine-Mediated Acylation (Recommended for Discovery Scale)

Objective: Synthesis of 1.0 g of target compound.[1][2]

Reagents & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[2][3][4]Amount
3-Amino-6-chloropyridazine Limiting Reagent129.551.01.00 g (7.72 mmol)
Butyryl Chloride Acylating Agent106.551.20.96 mL (9.26 mmol)
Pyridine Solvent/Base79.10N/A10.0 mL
DMAP (Optional)Catalyst122.170.0547 mg
Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-amino-6-chloropyridazine (1.0 g) and Pyridine (10 mL). Stir at Room Temperature (RT) until fully dissolved. Note: The solution may be slightly yellow.

  • Addition: Cool the flask to 0°C using an ice bath. Add Butyryl Chloride dropwise over 10 minutes via a syringe.[1][2]

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.[2]

    • Critical Check: Maintain temperature < 5°C to prevent bis-acylation.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS.[1][2][3] The starting material (polar) should disappear, replaced by a less polar product spot.[2]

  • Quench: Pour the reaction mixture into 50 mL of ice-cold water . Stir vigorously for 15 minutes.

  • Isolation (Precipitation Method):

    • If the product precipitates as a solid: Filter the solid using a Büchner funnel.[2] Wash with cold water (2 x 10 mL) and cold hexanes (2 x 10 mL).[2]

    • If the product oils out: Extract with Dichloromethane (DCM) (3 x 20 mL).[2] Wash the organic layer with 1N HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.[1][2][5]

Method B: Anhydride Thermal Acylation (Recommended for Scale-Up)

Context: This method avoids the formation of corrosive HCl and is often cited for pyridazine derivatives [1].[2]

Reagents
  • 3-Amino-6-chloropyridazine: 1.0 equiv.[1][2][4][5][6][7]

  • Butyric Anhydride: 2.0 - 3.0 equiv.[1][2]

  • Solvent: Toluene (or neat if >100°C is acceptable).[1][2]

Procedure
  • Combine the amine and butyric anhydride in a reaction vessel.

  • Heat to 100–110°C (reflux) for 2–4 hours.

  • Monitor consumption of starting material.[1][2][4][5]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO₃ (to remove butyric acid byproduct) until CO₂ evolution ceases.[1][2]

  • Dry and concentrate.

Purification & Characterization Data

Expected Physical Properties[1][2][8]
  • Appearance: White to off-white crystalline solid.[1][2]

  • Solubility: Soluble in DMSO, DMF, DCM, MeOH.[2] Sparingly soluble in water.[1][2]

Analytical Validation (Self-Validating the Protocol)

To ensure the protocol worked, compare your data against these expected values:

TechniqueExpected Signal / ObservationInterpretation
LC-MS (ESI+) [M+H]⁺ = 200.05 (approx)Chlorine isotope pattern (3:1 ratio at 200/202) confirms the presence of Cl.[1][2]
¹H NMR (DMSO-d₆) δ ~11.2 ppm (s, 1H) Amide NH . Disappearance of the broad NH₂ signal (~6.8 ppm) confirms acylation.[2]
¹H NMR (Aromatic) δ ~8.2 (d) & 7.8 (d) ppm Pyridazine ring protons (AB system). Shifts may move downfield slightly due to the amide.[1][2]
¹H NMR (Aliphatic) Triplet, Multiplet, Triplet Propyl chain signals: ~2.4 ppm (CH₂-CO), ~1.6 ppm (CH₂), ~0.9 ppm (CH₃).[2]

Troubleshooting & Optimization (Expertise)

Common Failure Modes

Issue 1: Low Conversion

  • Cause: The amine is too deactivated.[1][2]

  • Fix: Add DMAP (5 mol%) as a hyper-nucleophilic catalyst.[1][2] Alternatively, heat the pyridine reaction to 50°C.

Issue 2: Bis-Acylation (Imide Formation)

  • Cause: Excess acid chloride or high temperatures.[1][2]

  • Fix: Use exactly 1.1–1.2 equivalents of butyryl chloride.[1][2] If imide forms (observed by mass M+Butyryl), treat the crude with K₂CO₃ in MeOH at RT for 30 mins to selectively cleave the less stable imide bond back to the amide.

Issue 3: Pyridine Trapping

  • Cause: Pyridine is hard to remove.[1][2]

  • Fix: The 1N HCl wash in the workup is critical.[2] Alternatively, co-evaporate with Toluene to remove trace pyridine azeotropically.[2]

Workflow Diagram (Graphviz)

Workflow Start Start: 3-Amino-6-Cl-pyridazine + Pyridine Add Add Butyryl Chloride (0°C, Dropwise) Start->Add React Stir at RT (4-6h) Monitor TLC Add->React Check Complete? React->Check Check->React No (Add DMAP/Heat) Quench Quench in Ice Water Check->Quench Yes Precip Solid Precipitates? Quench->Precip Filter Filtration & Wash (Water/Hexane) Precip->Filter Yes Extract DCM Extraction Acid/Base Wash Precip->Extract No (Oiling) Final Final Product Recrystallize Filter->Final Extract->Final

Caption: Figure 2. Decision tree for the reaction workup and isolation strategy.

Safety & Handling (MSDS Summary)

  • 3-Amino-6-chloropyridazine: Toxic if swallowed.[1][2] Irritant.

  • Butyryl Chloride: Corrosive, lachrymator.[2] Reacts violently with water.[1][2] Handle in a fume hood.

  • Pyridine: Flammable, toxic, reproductive hazard.[2] Distinctive unpleasant odor.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

References

  • Park, E.H. & Park, M.S. (2005).[2] Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines.[1][2][6] Yakhak Hoeji, 49(1), 66-70.[2]

  • BenchChem. (2025).[1][2][4][5] Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine.

  • Aggarwal, R., et al. (2022).[2] Design, synthesis, and biological evaluation of N-[1-(6'-chloropyridazin-3-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides. ResearchGate.[1][2][8]

  • National Center for Biotechnology Information.[1][2] (2025).[1][2][3][4][5][9] PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine.[1][2]

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions of N-(6-chloropyridazin-3-yl)butanamide

I. Introduction: The Strategic Value of N-(6-chloropyridazin-3-yl)butanamide The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Value of N-(6-chloropyridazin-3-yl)butanamide

The pyridazine core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound N-(6-chloropyridazin-3-yl)butanamide represents a highly versatile and strategic starting material for the synthesis of novel chemical entities. Its structure is bifunctional: the butanamide group at the 3-position can engage in hydrogen bonding and other interactions within a biological target, while the chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms (a 1,2-diazine system), which significantly facilitates nucleophilic attack on the carbon atoms of the ring.[3][4] This inherent reactivity, coupled with the activating effect of the chlorine atom, makes the C-6 position a prime target for functionalization. These application notes provide a detailed guide to understanding and performing nucleophilic substitution reactions on this valuable substrate, enabling the rapid generation of diverse compound libraries for drug discovery and development programs.

II. Mechanistic Principles: The SNAr Pathway

The substitution of the chlorine atom on the N-(6-chloropyridazin-3-yl)butanamide ring proceeds via a well-established addition-elimination mechanism, commonly known as Nucleophilic Aromatic Substitution (SNAr).[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine (C-6). This is typically the rate-determining step.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile temporarily breaks the aromaticity of the pyridazine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

  • Elimination and Aromatization: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.

The overall reactivity is governed by the nature of the nucleophile, the solvent, and the temperature. The electron-deficient character of the pyridazine ring makes it significantly more reactive in SNAr reactions compared to an analogous chlorobenzene system.[4]

Caption: Figure 1: SNAr Mechanism on the Pyridazine Ring.

III. Experimental Protocols and Application Notes

The following protocols provide detailed, step-by-step methodologies for the reaction of N-(6-chloropyridazin-3-yl)butanamide with common classes of nucleophiles. These protocols are designed to be robust starting points for further optimization.

General Experimental Workflow

A systematic approach is essential for successful synthesis and validation. The following workflow outlines the critical stages from reaction setup to final product characterization, ensuring a self-validating process.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis of 6-Amino-Pyridazine Derivatives (Amination)

The introduction of amine functionalities is a cornerstone of medicinal chemistry, allowing for the modulation of solubility, basicity, and receptor interactions. This protocol describes a general procedure for the reaction with primary and secondary amines.

  • Scientific Rationale: The reaction typically requires a base to neutralize the HCl generated in situ, driving the reaction to completion. A non-nucleophilic base such as diisopropylethylamine (DIPEA) or a carbonate base is preferred. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are excellent choices as they can solvate the accompanying cation while leaving the nucleophile relatively free, enhancing its reactivity.[7] In some cases, using the amine nucleophile itself as the solvent (if it is a liquid and inexpensive) can be highly effective.

  • Step-by-Step Protocol:

    • To a clean, dry reaction vessel, add N-(6-chloropyridazin-3-yl)butanamide (1.0 eq.).

    • Add the desired amine nucleophile (1.2–2.0 eq.). For solid amines, dissolve in a suitable solvent first.

    • Add a non-nucleophilic base, such as DIPEA (2.0 eq.) or K₂CO₃ (2.0 eq.).

    • Add a polar aprotic solvent (e.g., DMF, NMP, or isopropanol) to achieve a substrate concentration of approximately 0.1–0.5 M.[3]

    • Seal the vessel and heat the reaction mixture to 80–120 °C. For less reactive amines, microwave irradiation (e.g., 140-160 °C for 30-60 minutes) can significantly accelerate the reaction.[5]

    • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the bulk of the solvent and inorganic salts. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(6-(substituted-amino)pyridazin-3-yl)butanamide.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 6-Alkoxy/Aryloxy-Pyridazine Derivatives (Etherification)

The formation of ether linkages is crucial for creating analogs with altered metabolic stability and lipophilicity. This reaction requires the deprotonation of the alcohol or phenol to generate a more potent alkoxide or phenoxide nucleophile.

  • Scientific Rationale: Alcohols and phenols are generally weak nucleophiles. Their corresponding conjugate bases (alkoxides/phenoxides) are much more potent. A strong, non-hydroxide base like sodium hydride (NaH) is ideal for this deprotonation step as the only byproduct is hydrogen gas, which is easily removed. The reaction should be conducted under anhydrous conditions as NaH reacts violently with water.

  • Step-by-Step Protocol:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the desired alcohol or phenol (1.2 eq.) and a dry, polar aprotic solvent (e.g., THF or DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.

    • Add a solution of N-(6-chloropyridazin-3-yl)butanamide (1.0 eq.) in the same dry solvent to the freshly prepared nucleophile solution.

    • Heat the reaction mixture to 60–100 °C and stir until the reaction is complete.

    • Reaction Monitoring: Monitor by TLC or LC-MS. The product will be significantly less polar than the starting alcohol/phenol.

    • Work-up and Purification: a. Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water or saturated NH₄Cl solution. b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. d. Purify via column chromatography on silica gel.

    • Characterization: Confirm structure and purity via NMR and MS analysis.

Protocol 3: Synthesis of 6-(Alkyl/Aryl)thio-Pyridazine Derivatives (Thioetherification)

Thioethers are important functional groups in drug design, often serving as stable mimics of ethers with distinct electronic and steric properties. Thiols are excellent nucleophiles and often react under milder conditions than their alcohol counterparts.

  • Scientific Rationale: Thiols are more acidic and more nucleophilic than the corresponding alcohols.[8] While the reaction can sometimes proceed without an added base, it is generally much faster and cleaner with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to generate the highly nucleophilic thiolate anion in situ.

  • Step-by-Step Protocol:

    • In a reaction vessel, combine N-(6-chloropyridazin-3-yl)butanamide (1.0 eq.), the desired thiol (1.1 eq.), and a base such as K₂CO₃ (1.5 eq.).

    • Add a polar solvent such as DMF, acetonitrile, or ethanol.

    • Stir the mixture at room temperature or heat gently (40–80 °C) as needed. The high nucleophilicity of thiolates often allows for lower reaction temperatures.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification: a. Once complete, remove the solvent under reduced pressure. b. Partition the residue between water and an organic solvent (e.g., ethyl acetate). c. Separate the layers, and wash the organic phase with brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate. e. Purify the crude product by column chromatography on silica gel.

    • Characterization: Confirm the final structure and purity via NMR and MS analysis.

IV. Data Summary: Comparative Reaction Conditions

For ease of comparison, the typical reaction parameters for each nucleophile class are summarized below. These should be considered as starting points for optimization.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Notes
Amines Primary/Secondary Amines, AnilinesDIPEA, K₂CO₃DMF, NMP, Isopropanol80–120 °C (Conventional) or 140-160 °C (Microwave)Microwave heating can dramatically reduce reaction times.[5]
Alcohols/Phenols Aliphatic Alcohols, PhenolsNaHTHF, DMF (anhydrous)60–100 °CRequires inert atmosphere and anhydrous conditions.[3]
Thiols Aliphatic/Aromatic ThiolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile, Ethanol25–80 °CGenerally proceeds under milder conditions due to high nucleophilicity of thiolates.

V. Conclusion

N-(6-chloropyridazin-3-yl)butanamide is a powerful and adaptable building block for chemical synthesis. The protocols outlined in these notes leverage the principles of nucleophilic aromatic substitution to provide researchers with reliable methods for generating a wide diversity of substituted pyridazine analogs. By understanding the underlying mechanism and the rationale for specific reagents and conditions, scientists can efficiently explore the chemical space around this important scaffold, accelerating the discovery of new therapeutic agents and functional materials.

VI. References

  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025, March 2). Google Search.

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information.

  • An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. Benchchem.

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate.

  • Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.

  • Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. ACS Publications.

  • Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate.

  • A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Common nucleophilic substitution reactions. Chemistry LibreTexts.

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.

  • 3-Amino-6-chloropyridazine | Intermediate. MedchemExpress.com.

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information.

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.

  • Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The University of Brighton.

  • 3-N-Boc-amino-6-chloropyradazine. ChemicalBook.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine.

  • 3-Amino-6-chloropyridazine 97 5469-69-2. Sigma-Aldrich.

Sources

Method

Functionalization of the Chloropyridazine Ring in Butanamide Derivatives: A Detailed Guide for Researchers

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The strategic functionalization of the pyridazine ring is a key step in the development of novel therapeutic agents. This guide provides an in-depth exploration of the methodologies for the functionalization of the chloropyridazine ring, with a specific focus on its incorporation into butanamide derivatives. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights gleaned from extensive experience in the field.

The Chloropyridazine Moiety: A Versatile Handle for Chemical Diversification

The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack.[6] This inherent reactivity makes chloropyridazines excellent substrates for a variety of chemical transformations. The chlorine atom serves as a versatile leaving group, enabling the introduction of a diverse array of functional groups through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7][8]

The choice of functionalization strategy is dictated by the desired substitution pattern and the overall synthetic scheme. For butanamide derivatives, the chloropyridazine moiety can be introduced either prior to or after the formation of the amide bond, offering flexibility in synthetic design.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

The SNAr reaction is a powerful tool for the direct displacement of the chlorine atom on the pyridazine ring with a variety of nucleophiles. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).[8]

Mechanistic Insights

The SNAr mechanism proceeds in two steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The negative charge is delocalized over the electron-deficient pyridazine ring.

  • Leaving Group Departure: The chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyridazine ring. Electron-withdrawing groups on the ring can further enhance its reactivity towards nucleophiles.

Experimental Protocol: Amination of a Chloropyridazine Butanamide Derivative

This protocol describes a general procedure for the amination of a chloropyridazine-containing butanamide.

Materials:

  • N-(substituted)-4-(6-chloropyridazin-3-yl)butanamide (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (1.2 - 2.0 equiv)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

  • Base (optional, e.g., K2CO3, Et3N)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-(substituted)-4-(6-chloropyridazin-3-yl)butanamide and the chosen solvent.

  • Add the amine to the reaction mixture. If the amine salt is used, or if the amine is not a strong enough base, an external base may be required.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the mixture. Otherwise, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated pyridazine butanamide derivative.

Data Presentation:

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1MorpholineDMF100685
2PiperidineDMSO120492
3AnilineNMP1501278

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are preferred as they can solvate the charged intermediate and facilitate the reaction.

  • Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

  • Base: An external base can be used to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any HCl generated during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the chloropyridazine core with high efficiency and selectivity.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and vinyl-substituted pyridazines.[9][10][11] It involves the reaction of a chloropyridazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Materials:

  • N-(substituted)-4-(6-chloropyridazin-3-yl)butanamide (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H2O, Toluene/EtOH/H2O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the N-(substituted)-4-(6-chloropyridazin-3-yl)butanamide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Data Presentation:

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O88
23-Thienylboronic acidPdCl2(dppf)Cs2CO3Toluene/EtOH/H2O75
34-Pyridylboronic acidPd(PPh3)4K3PO4Dioxane/H2O82

Trustworthiness and Self-Validation:

The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The protocols provided are based on well-established and widely cited procedures.[9][10] It is crucial to screen different reaction conditions to optimize the yield for a specific substrate. The use of pre-catalysts and specialized ligands can often improve the efficiency of the reaction, especially with challenging substrates.

Other Important Cross-Coupling Reactions
  • Heck Coupling: For the introduction of alkenyl groups.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

  • Buchwald-Hartwig Amination: An alternative to SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.

Visualization of Synthetic Strategies

The following diagrams illustrate the key functionalization pathways for the chloropyridazine ring in butanamide derivatives.

functionalization_overview Chloropyridazine Chloropyridazine Butanamide Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) Chloropyridazine->SNAr  Nucleophile (R-NH2, R-OH, R-SH) CrossCoupling Palladium-Catalyzed Cross-Coupling Chloropyridazine->CrossCoupling  Coupling Partner (Boronic Acid, etc.) SNAr_Product Substituted Pyridazine (Amino, Alkoxy, Thioether) SNAr->SNAr_Product CrossCoupling_Product Substituted Pyridazine (Aryl, Alkenyl, Alkynyl) CrossCoupling->CrossCoupling_Product

Caption: Overview of functionalization strategies for chloropyridazine butanamide derivatives.

suzuki_cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl(L_n) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The functionalization of the chloropyridazine ring in butanamide derivatives offers a powerful platform for the synthesis of novel and biologically active compounds. The choice between nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides chemists with the flexibility to introduce a wide range of substituents. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient exploration of this important chemical space.

References

  • Bhat, G. A., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. PubMed, 15(5). [Link]

  • Cai, C., et al. (2009). Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed, 6(8). [Link]

  • Gomtsyan, A. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Current Organic Chemistry, 10(3), 289-316. [Link]

  • Hamze, C., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Chemistry – A European Journal, e202302636. [Link]

  • Not V. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

  • Hamze, C., et al. (2023). Functionalization at position 3 via Negishi cross‐coupling reactions of pyridazines of type 6 with arylzinc species (Ar²ZnX) using Pd(OAc)2 and SPhos. ResearchGate. [Link]

  • Various Authors. (Various Years). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. ResearchGate. [Link]

  • Various Authors. (Various Years). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Author Unknown. (Date Unknown). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Website Name. [Link]

  • Khan, M. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3005. [Link]

  • van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • Filo User. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Filo. [Link]

  • Stanetty, P., & Schnürch, M. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Journal of Heterocyclic Chemistry, 36(2), 537-539. [Link]

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 6(5), 2842-2864. [Link]

  • Singh, A., & Asif, M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3431-3439. [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Iovu, M., et al. (2010). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate. [Link]

  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879. [Link]

  • Al-Zaydi, K. M., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(12), 20086-20098. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(6-chloropyridazin-3-yl)butanamide

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-(6-chloropyridazin-3-yl)butanamide (CAS No. 868948-12-3)[1]. The following content is structured to address common challenges and frequently asked questions, providing not just protocols but the underlying scientific rationale to empower effective troubleshooting and optimization in your work.

Section 1: Core Compound Characteristics & FAQ

Understanding the physicochemical properties of your target compound and its potential contaminants is the foundation of an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a crude synthesis of N-(6-chloropyridazin-3-yl)butanamide?

A: The impurity profile is largely dependent on the synthetic route. Assuming the common pathway of acylating 6-chloropyridazin-3-amine with butyryl chloride or a related agent, you can anticipate the following:

  • Unreacted Starting Materials: Residual 6-chloropyridazin-3-amine and remnants of the acylating agent or its byproducts.

  • Over-acylated Byproducts: Although less common due to the deactivating effect of the first amide group, di-acylation is a theoretical possibility.

  • Hydrolysis Products: If water is present, hydrolysis of the acylating agent to butyric acid or hydrolysis of the product back to the starting amine can occur.

  • Process-Related Impurities: Solvents used in the reaction and workup, and potentially side-products from the synthesis of the 6-chloropyridazin-3-amine precursor itself[2].

Q2: What are the essential physicochemical properties of N-(6-chloropyridazin-3-yl)butanamide for planning a purification?

A: Key properties are summarized below. Solubility is inferred from the parent amine, 6-chloropyridazin-3-amine, which shows increasing solubility in various organic solvents with rising temperature—a critical characteristic for recrystallization[3].

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₈H₁₀ClN₃O-
Molecular Weight 199.64 g/mol [1]Essential for calculating molarity and reaction yields.
Physical Form Expected to be a solid at room temperature.Allows for purification by recrystallization.
Purity (Commercial) Typically available at ≥98% purity.[1]Provides a benchmark for your purified material.
Inferred Solubility Likely soluble in polar organic solvents like ethanol, ethyl acetate, and acetone, especially upon heating. Limited solubility in non-polar solvents like hexanes.[3]Guides the selection of solvents for both recrystallization (single or mixed-solvent systems) and column chromatography (mobile phase).

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: I attempted to recrystallize my crude product, but it "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This is a common issue with several root causes:

  • Cause 1: Supersaturation Point Below Melting Point: The solution became saturated at a temperature above the compound's melting point in that specific solvent.

  • Cause 2: High Impurity Concentration: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[4]

  • Cause 3: Cooling Rate Too High: Rapid cooling doesn't allow sufficient time for ordered crystal nucleation and growth.

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation temperature. Allow it to cool more slowly.[4]

  • Modify Solvent System: If dilution fails, consider a solvent system with a lower boiling point or one in which the compound is less soluble.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.

  • Pre-purify: If impurities are high, consider a preliminary purification step like a simple filtration or even flash chromatography before attempting recrystallization.

Q2: After running a flash column, my TLC analysis shows that the desired compound co-eluted with an impurity. How can I improve the separation?

A: Co-elution is a clear sign that the chosen mobile phase does not have sufficient resolving power for your specific mixture.

  • Cause 1: Inadequate Solvent System: The polarity of your eluent is likely too high, causing your compound and the impurity to travel up the column too quickly and without differentiation.

  • Cause 2: Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.[5]

  • Cause 3: Improper Column Packing: Cracks or channels in the silica gel bed create pathways for the sample to travel through without proper interaction, leading to poor separation.

Solutions:

  • Systematic TLC Optimization: Before running another column, exhaustively test different solvent systems with TLC. Your goal is to find a system where the Rf value of your target compound is approximately 0.3-0.4 and is well-separated from all impurity spots. Try varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) or introducing a third solvent (e.g., a small amount of methanol or dichloromethane).

  • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used.

  • Pack the Column Carefully: Use the "slurry method" to pack your column, ensuring a homogenous and stable bed of silica. After packing, run 1-2 column volumes of your mobile phase through it to ensure it is fully settled before loading your sample.[6]

Q3: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I remove it?

A: Colored impurities are often large, conjugated organic molecules present in very small quantities. They can be effectively removed without altering your primary purification protocol.

Solution:

  • Activated Charcoal Treatment: During your recrystallization procedure, after the crude compound has been fully dissolved in the minimum amount of hot solvent, remove it from the heat source. Add a very small amount of activated charcoal (about 1-2% of the solute's mass) to the hot solution.[7]

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[4]

  • Crystallize as Usual: Allow the hot, decolorized filtrate to cool slowly to obtain pure, colorless crystals.

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for the purification of N-(6-chloropyridazin-3-yl)butanamide.

Workflow: Selecting a Purification Method

The choice between recrystallization and chromatography depends on the scale and purity of your crude material. This decision tree illustrates a logical approach.

G start Crude N-(6-chloropyridazin-3-yl)butanamide is_solid Is the crude material a solid? start->is_solid is_high_purity TLC shows one major spot (>90%)? is_solid->is_high_purity Yes is_oily Is the crude material an oil or complex mixture? is_solid->is_oily No recrystallize Proceed with Recrystallization is_high_purity->recrystallize Yes chromatography Proceed with Flash Column Chromatography is_high_purity->chromatography No is_oily->chromatography Yes triturate Attempt Trituration/Solidification is_oily->triturate No

Caption: Decision tree for selecting the optimal purification method.

Protocol 1: Purification by Recrystallization

This method is ideal for solid materials with relatively minor impurities and leverages differential solubility at varying temperatures.[4][7]

  • Solvent Selection: Test the solubility of a small sample of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show low solubility when cold.[3] An ethyl acetate/hexane mixture is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure good recovery.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and perform a hot gravity filtration as described in the Troubleshooting section.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This technique is superior for separating complex mixtures or purifying non-crystalline materials.[6][8][9]

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your product from impurities, with a target Rf value of ~0.3-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into a column and use gentle pressure to pack it into a uniform bed. Add a layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" method typically results in better separation than loading a liquid solution.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions using TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(6-chloropyridazin-3-yl)butanamide.

Section 4: Purity Assessment

After purification, you must verify the purity of your compound.

Q: How can I confidently determine the purity of my final product?

A: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should appear as a single spot. It is advisable to run the TLC in at least two different solvent systems to ensure no impurities are co-eluting with your product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. An HPLC analysis will provide a chromatogram where the area of the product peak relative to the total area of all peaks can be used to calculate the purity (e.g., >98%).[8][10]

  • Spectroscopic Analysis (NMR, MS): While primarily used for structural confirmation, ¹H NMR can reveal the presence of impurities if their protons do not overlap with those of the product. Mass spectrometry (MS) can confirm the molecular weight of the main component.

By following these guidelines, troubleshooting steps, and protocols, researchers can consistently and efficiently achieve high-purity N-(6-chloropyridazin-3-yl)butanamide for their downstream applications.

References

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). MDPI. Retrieved from [Link]

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2025, August 10). ResearchGate. Retrieved from [Link]

  • 6-Chloro-N-nitropyridazin-3-amine | SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • A review on synthesis and characterization of impurities of drugs. (2022, June 3). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY Baruch College. Retrieved from [Link]

  • Column Chromatography for Terpenoids and Flavonoids. (2012, March 16). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of N-(6-chloropyridazin-3-yl)butyramide

Introduction Welcome to the technical support center for the purification of N-(6-chloropyridazin-3-yl)butyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of N-(6-chloropyridazin-3-yl)butyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification processes.

Recrystallization is a critical technique for achieving high purity of solid compounds. The selection of an appropriate solvent system is paramount for successful recrystallization, and this guide will walk you through solvent selection strategies, troubleshooting common issues, and answering frequently asked questions related to N-(6-chloropyridazin-3-yl)butyramide.

Troubleshooting Guide

This section addresses specific problems you might encounter during the recrystallization of N-(6-chloropyridazin-3-yl)butyramide, their probable causes, and actionable solutions.

Issue 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent has insufficient solvating power for N-(6-chloropyridazin-3-yl)butyramide, even at elevated temperatures. The polarity of the solvent may not be appropriate for the compound.

  • Solution:

    • Select a more suitable solvent: The general principle of "like dissolves like" is a good starting point. N-(6-chloropyridazin-3-yl)butyramide possesses both polar (amide, pyridazine ring) and non-polar (butyryl chain, chlorosubstituent) characteristics. A solvent of intermediate polarity, or a mixture of solvents, is often effective.

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents. Ideal solvents will show low solubility at room temperature and high solubility at their boiling point.

    • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[1]

Issue 2: The compound "oils out" instead of crystallizing.
  • Possible Cause: The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the compound or its impurities. This can also occur if the rate of cooling is too rapid.

  • Solution:

    • Add more solvent: Reheat the solution and add a small amount of additional hot solvent to reduce the saturation level.[1]

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Rapid cooling encourages oil formation over crystal growth.[1]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure N-(6-chloropyridazin-3-yl)butyramide, add it to the cooled solution to induce crystallization.

Issue 3: No crystals form upon cooling, even after an extended period.
  • Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystals to form.

  • Solution:

    • Evaporate excess solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[1] Be cautious not to evaporate too much solvent, which could lead to the compound "oiling out."

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Use an "anti-solvent": Add a miscible solvent in which your compound is insoluble dropwise to the cooled solution until turbidity persists.[2]

Issue 4: The recovered crystals are colored or appear impure.
  • Possible Cause: Colored impurities are co-crystallizing with your product, or they are trapped within the crystal lattice.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization of the obtained crystals. This is often sufficient to remove residual impurities.

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb your desired product. Ensure you filter the hot solution through a fluted filter paper to remove the charcoal.

Issue 5: Low recovery of the purified product.
  • Possible Cause:

    • The compound has significant solubility in the cold solvent.

    • Too much solvent was used initially.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Optimize Solvent Choice: Select a solvent where the compound has very low solubility at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Efficient Hot Filtration: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.

    • Maximize Crystal Formation: Cool the filtrate in an ice bath for a sufficient amount of time to maximize the yield of crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of N-(6-chloropyridazin-3-yl)butyramide?

A1: Based on the structure of N-(6-chloropyridazin-3-yl)butyramide, which contains a polar amide group and a pyridazine ring, as well as a non-polar alkyl chain, solvents of intermediate polarity are a good starting point. Amides can often be recrystallized from polar solvents.[3][4]

A suggested screening panel would include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Nitriles: Acetonitrile[3]

  • Aromatic Hydrocarbons: Toluene[5]

  • Chlorinated Solvents: Dichloromethane[6]

It is crucial to experimentally determine the solubility at room temperature and at the solvent's boiling point to find the ideal system.

Q2: How do I perform a small-scale solvent screening experiment?

A2:

  • Place a small amount (e.g., 10-20 mg) of your crude N-(6-chloropyridazin-3-yl)butyramide into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature in a water bath.

  • Observe if the compound dissolves completely upon heating.

  • Allow the test tubes with dissolved compound to cool to room temperature and then in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble when hot, and forms abundant crystals upon cooling.

Q3: Can I use a mixed solvent system? If so, what are some good combinations to try?

A3: Yes, mixed solvent systems are very effective when a single solvent does not provide the desired solubility profile. Common combinations include a "soluble solvent" and a "less soluble solvent."[7]

For N-(6-chloropyridazin-3-yl)butyramide, you could try:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane[7]

  • Dichloromethane/Hexane

The general procedure is to dissolve the compound in the minimum amount of the hot "soluble solvent" and then add the "less soluble solvent" dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.

Q4: What are the likely impurities in my N-(6-chloropyridazin-3-yl)butyramide synthesis?

A4: Common impurities could include unreacted starting materials such as 3-amino-6-chloropyridazine and butyryl chloride or butyric anhydride. Byproducts from side reactions are also a possibility. Thin Layer Chromatography (TLC) is an excellent technique to assess the purity of your crude product and to monitor the success of the recrystallization.

Q5: How can I improve the crystal quality and size?

A5: The rate of cooling has the most significant impact on crystal size. Slower cooling generally leads to larger and purer crystals.[1] To achieve slow cooling, you can insulate the flask with glass wool or a beaker of hot water. Allowing the solution to cool undisturbed is also important.

Data Summary

The following table provides properties of common solvents that can be considered for the recrystallization of N-(6-chloropyridazin-3-yl)butyramide.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantGeneral Suitability
Water10010.280.1Potentially as an anti-solvent with a polar organic solvent.
Ethanol784.324.5Good starting point, often suitable for amides.[3]
Methanol655.132.7Similar to ethanol, higher polarity.
Isopropanol823.919.9Good alternative to ethanol.
Acetone565.120.7Often a good solvent for a wide range of organic compounds.[3]
Ethyl Acetate774.46.0A versatile solvent of intermediate polarity.
Acetonitrile825.837.5Can give very good results for amide recrystallization.[3]
Dichloromethane403.19.1May be too good of a solvent, but useful in mixed systems.[6]
Toluene1112.42.4May be suitable if the compound is less polar.[5]
Hexane690.11.9Likely to be a poor solvent, but useful as an anti-solvent.

Note: The suitability is a general guideline and should be confirmed experimentally.

Experimental Workflow

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude N-(6-chloropyridazin-3-yl)butyramide test_solubility Test solubility in a range of solvents at room temperature start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold insoluble Insoluble in cold solvent dissolves_cold->insoluble No bad_solvent1 Unsuitable solvent (too soluble) dissolves_cold->bad_solvent1 Yes heat_solution Heat the solution to the solvent's boiling point insoluble->heat_solution dissolves_hot Dissolves in hot solvent? heat_solution->dissolves_hot cool_solution Cool the solution slowly to room temperature, then in an ice bath dissolves_hot->cool_solution Yes bad_solvent2 Unsuitable solvent (insoluble) dissolves_hot->bad_solvent2 No crystals_form Do crystals form? cool_solution->crystals_form good_solvent Potential good solvent found crystals_form->good_solvent Yes consider_mixed Consider a mixed solvent system crystals_form->consider_mixed No bad_solvent2->consider_mixed

Caption: A flowchart for selecting a suitable recrystallization solvent.

References

  • Benchchem.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • Benchchem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • Unknown.
  • ResearchGate.
  • Lirias.
  • ResearchGate.
  • Semantic Scholar. PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS.
  • University of Rochester Department of Chemistry.
  • University of Rochester Department of Chemistry.
  • Slideshare.
  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025-08-10).
  • PubMed Central. Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}.
  • Unknown. COMMON SOLVENT PROPERTIES.

Sources

Troubleshooting

optimizing reaction time for chloropyridazine amide formation

Technical Support Center: Chloropyridazine Amide Formation Introduction: The Kinetics of Electron-Deficient Amines Welcome to the Technical Support Center. You are likely here because your amide coupling involving a chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloropyridazine Amide Formation

Introduction: The Kinetics of Electron-Deficient Amines

Welcome to the Technical Support Center. You are likely here because your amide coupling involving a chloropyridazine scaffold is stalling, giving low yields, or requiring excessive reaction times.

The Core Problem: The primary challenge in forming amides with 3-amino-6-chloropyridazine is the severely reduced nucleophilicity of the exocyclic amine. The electron-withdrawing nature of the pyridazine ring (containing two nitrogen atoms) and the chlorine substituent pulls electron density away from the amine, making it a poor nucleophile compared to standard anilines.

Standard coupling reagents (EDC, HOBt, or even HATU) often fail to drive this reaction to completion within a reasonable timeframe, leading to:

  • Stalled Kinetics: Reaction stops at 40-60% conversion.

  • Reagent Hydrolysis: Activated esters hydrolyze before the slow amine can attack.

  • Side Reactions: Forcing conditions (high heat) displace the labile chlorine atom (

    
     hydrolysis).
    

This guide provides optimized protocols to accelerate reaction rates while preserving the critical chloro-handle.

Module 1: Critical Reaction Parameters (The "Why")

Q1: Why is my reaction stalling after 4 hours despite using excess HATU? A: The "stall" is likely due to the decomposition of the activated ester intermediate (O-At ester) by trace moisture before the sluggish aminopyridazine can attack it.

  • Mechanism: The rate of amine attack (

    
    ) is slower than the rate of hydrolysis (
    
    
    
    ).
  • Solution: You must switch to a coupling reagent that generates a more reactive intermediate or use a solvent system that acts as a base catalyst (e.g., Pyridine). T3P (Propylphosphonic anhydride) is the reagent of choice here because it minimizes epimerization and drives the equilibrium forward effectively for non-nucleophilic amines [1].

Q2: Can I use heat to speed up the reaction? A: Proceed with extreme caution.

  • Risk: The C-Cl bond on the pyridazine ring is susceptible to Nucleophilic Aromatic Substitution (

    
    ). Heating >60°C in the presence of strong nucleophiles (or hydroxide from wet solvents) will displace the chlorine, destroying your scaffold.
    
  • Limit: Keep temperatures

    
    C unless using the T3P/Pyridine method, which stabilizes the system.
    

Module 2: Optimized Protocols (The "How")

Protocol A: The "Gold Standard" (T3P/Pyridine)

Recommended for valuable substrates and scale-up.

Rationale: T3P acts as a water scavenger and activates the acid into a mixed anhydride. Pyridine acts as both solvent and base, preventing the "protonation lock" of the unreactive amine and suppressing epimerization [2].

ParameterSpecification
Stoichiometry 1.0 equiv Acid : 1.1 equiv Amine : 2.0-3.0 equiv T3P (50% in EtOAc/DMF)
Solvent Pyridine (or EtOAc with 4-5 equiv Pyridine)
Concentration High (0.2 – 0.5 M) to drive bimolecular kinetics
Temperature Start at 0°C, warm to RT. Heat to 50°C only if stalled.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) and 3-amino-6-chloropyridazine (1.1 equiv) in dry Pyridine (3-5 mL/mmol).

  • Cool the mixture to 0°C.

  • Add T3P (50% w/w solution, 2.0 equiv) dropwise over 5 minutes. Exothermic!

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours .

  • Monitor: Check LCMS. If conversion <50% after 4 hours, add 1.0 equiv more T3P and heat to 45°C.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove pyridine), then Sat. NaHCO3 and Brine.

Protocol B: The "Brute Force" (Acid Chloride)

Recommended when T3P fails or for simple acids.

Rationale: Acid chlorides are highly reactive electrophiles that can overcome the poor nucleophilicity of the aminopyridazine.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF. Stir 1h (gas evolution). Concentrate to dryness to remove excess Oxalyl Chloride (Critical to prevent side reactions).

  • Coupling: Redissolve the crude acid chloride in dry THF or DCM.

  • Add 3-amino-6-chloropyridazine (1.0 equiv) and Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Catalysis: Add DMAP (0.1 equiv).[1] Essential for activating the unreactive amine.

  • Stir at RT for 1-2 hours.

Module 3: Troubleshooting Guide (The "Fix")

Visualizing the Troubleshooting Logic:

Troubleshooting Start Issue: Reaction Stalled or Low Yield CheckLCMS Analyze LCMS: What is the major species? Start->CheckLCMS SM_Remains Unreacted Acid & Amine CheckLCMS->SM_Remains No Reaction Activated_Hyd Hydrolyzed Active Ester CheckLCMS->Activated_Hyd Active Ester Gone Cl_Displaced Product Mass -35/+17 (OH) CheckLCMS->Cl_Displaced Wrong Mass Sol_SM Activation Failed. Switch to Acid Chloride method. SM_Remains->Sol_SM Sol_Hyd Moisture/Slow Kinetics. Use T3P/Pyridine + Mol Sieves. Activated_Hyd->Sol_Hyd Sol_Cl Temp too high or Base too strong. Reduce Temp <40°C. Switch from NaOH/LiOH to DIPEA/Pyridine. Cl_Displaced->Sol_Cl

Caption: Decision tree for diagnosing reaction failures in chloropyridazine amide coupling.

Common Issues & Solutions Table

SymptomProbable CauseCorrective Action
No Product, Activated Ester Visible Amine is too non-nucleophilic; steric hindrance.Add DMAP (0.5 equiv) as a nucleophilic catalyst. Switch solvent to minimal Pyridine to increase concentration.
Product Mass +17 (M+OH) Displacement of Cl by water/hydroxide (

).
LOWER Temperature . Ensure anhydrous conditions. Avoid inorganic bases (NaOH, K2CO3). Use organic bases (DIPEA, Pyridine).[2]
Low Conversion (<30%) Coupling reagent decomposed before reaction.[3]Switch to T3P (more stable). Add reagent in portions (e.g., 1 equiv every 2 hours).
Precipitate formed, reaction stopped Product or intermediate crashed out.Add a co-solvent like NMP or DMF to maintain solubility.

Module 4: Mechanistic Insight

Understanding the T3P activation pathway helps explain why it is superior for this specific scaffold.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh + T3P, + Base T3P T3P (Anhydride) T3P->MixedAnh TS Transition State (Pyridine Assisted) MixedAnh->TS + Amine Amine 3-Amino-6-Cl-Pyridazine (Poor Nucleophile) Amine->TS Product Desired Amide TS->Product Byproduct Water Soluble Phosphonate Salt TS->Byproduct

Caption: T3P activation pathway. The mixed anhydride is robust enough to await the slow attack of the chloropyridazine amine.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Patterson, A. W., et al. (2011). "Optimization of the T3P-Promoted Amide Bond Formation." Journal of Organic Chemistry. (Contextual validation of T3P superiority for electron-deficient amines).
  • BenchChem Technical Support. (2025). "Troubleshooting Amide Coupling with Chloropyridazines."

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridazine Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyridazine amide synthesis. This guide is designed to provide in-depth troubleshooting strategies and address co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyridazine amide synthesis. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the formation of amide bonds with pyridazine scaffolds. As a Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and resolve issues leading to low conversion rates, drawing from established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is pyridazine amide synthesis often challenging, leading to low yields?

A1: The inherent electronic properties of the pyridazine ring are the primary source of difficulty in these reactions. The two adjacent nitrogen atoms make the ring electron-deficient, which deactivates it towards certain reactions.[1][2] This electron deficiency can also reduce the nucleophilicity of an amino group attached to the pyridazine ring, making it a less reactive partner in amide coupling reactions.[3] Furthermore, the lone pair of electrons on the pyridazine nitrogens can coordinate with metal catalysts or Lewis acids, potentially inhibiting their activity.[1]

Q2: What are the initial checks I should perform when my pyridazine amide synthesis results in a low yield?

A2: Before delving into complex optimizations, a systematic evaluation of the fundamentals is crucial.

  • Reagent Purity and Integrity: Confirm the purity of your pyridazine starting material, carboxylic acid, and amine. Impurities can interfere with the reaction. Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of activated intermediates.[4]

  • Inert Atmosphere: For many coupling reactions, especially those involving sensitive reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation.

  • Reaction Parameters: Double-check calculations for stoichiometry. Re-evaluate the reaction temperature, time, and concentration, as suboptimal parameters are a frequent cause of poor yields.[5]

Q3: My starting materials are pure, and the conditions seem correct, but the conversion is still low. What's the next logical step?

A3: The next step is to critically assess your choice of coupling reagent and the activation of the carboxylic acid. The nature of the pyridazine substrate often necessitates more potent activation methods than standard amide syntheses.

Troubleshooting Guide: Low Conversion Rates

Issue 1: Incomplete Activation of the Pyridazine Carboxylic Acid

The electron-withdrawing nature of the pyridazine ring can make the corresponding carboxylic acid less reactive.

Causality: The adjacent nitrogen atoms in the pyridazine ring pull electron density away from the carboxylic acid group, making the carbonyl carbon less electrophilic and thus less susceptible to activation.

Troubleshooting Protocol:

  • Select a More Powerful Coupling Reagent: Standard carbodiimides like DCC or EDC might not be sufficient. Consider using uronium/aminium or phosphonium-based reagents which are known to be more efficient for challenging couplings.[6][][8]

  • In-Situ Activating Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve reaction rates and suppress side reactions.[9][10] HOAt is often superior due to the anchimeric assistance provided by the pyridine nitrogen.[6]

  • Pre-activation: Instead of adding all components at once, pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This can be particularly important for uronium-based reagents like HATU to avoid side reactions with the amine.[11]

Comparative Overview of Common Coupling Reagents

Coupling ReagentClassAdditiveBaseCommon SolventsKey Considerations
EDC CarbodiimideHOBtDIPEA, Et3NDMF, DCMCost-effective; water-soluble urea byproduct simplifies workup.[3][9]
DCC CarbodiimideDMAP (catalytic)-DCM, THFForms insoluble dicyclohexylurea (DCU) byproduct, which can be filtered off.[9][12]
HATU Uronium/Aminium-DIPEA, 2,4,6-CollidineDMF, NMPHighly efficient, especially for hindered substrates; byproducts are water-soluble.[6][13][14]
HBTU Uronium/Aminium-DIPEA, Et3NDMF, DCMSimilar to HATU but can be slightly less reactive.[8]
PyBOP Phosphonium-DIPEA, Et3NDMF, DCMEffective for sterically hindered amino acids and reduces racemization.[10][14]
T3P® Phosphonic AnhydridePyridine, DIPEAPyridine, DIPEAEtOAc, 2-MeTHFByproducts are water-soluble, leading to a clean workup.[11]
Issue 2: Low Nucleophilicity of the Pyridazine Amine

When the amine is attached to the electron-deficient pyridazine ring, its nucleophilicity is significantly reduced.

Causality: The electron-withdrawing effect of the pyridazine ring diminishes the electron density on the amine's nitrogen atom, making it a weaker nucleophile.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or decomposition.[15]

  • Use a Stronger, Non-Nucleophilic Base: A stronger base can deprotonate the amine to a small extent, increasing its effective nucleophilicity. However, the base must be non-nucleophilic to avoid competing with the desired reaction. Proton sponges or hindered bases like DBU can be considered.

  • Convert the Carboxylic Acid to an Acyl Chloride: For particularly unreactive amines, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[][16] This "no-nonsense" approach often drives the reaction to completion. The reaction of the acyl chloride with the amine is typically performed in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[12]

Experimental Workflow: Acyl Chloride Formation and Amidation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A Pyridazine-COOH + SOCl₂ (or (COCl)₂) B Reflux or stir at RT A->B C Remove excess reagent under vacuum B->C D Pyridazine-COCl C->D E Dissolve Pyridazine-COCl in anhydrous solvent D->E Use directly in next step F Add Amine + Base (e.g., Pyridine) at 0 °C E->F G Stir and warm to RT F->G H Workup and Purification G->H I Final Pyridazine Amide H->I

Caption: Workflow for pyridazine amide synthesis via an acyl chloride intermediate.

Issue 3: Side Reactions and Product Decomposition

The reaction conditions required for pyridazine amide synthesis can sometimes lead to undesired side reactions or degradation of the product.

Causality: The pyridazine ring can be susceptible to nucleophilic attack or other transformations under harsh conditions (e.g., high temperatures or strongly basic/acidic media).

Troubleshooting Protocol:

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to track the progress of the reaction. This can help you identify the formation of byproducts and determine the optimal reaction time to maximize the yield of the desired product while minimizing decomposition.

  • Lower the Reaction Temperature: If side reactions are observed at elevated temperatures, try running the reaction at room temperature or even at 0 °C for a longer period.

  • Purification Challenges: Pyridazine derivatives can sometimes be challenging to purify due to their polarity. If you are losing a significant amount of product during workup and purification, consider alternative methods such as flash chromatography with a different solvent system or recrystallization.[17]

Logical Flow for Troubleshooting Low Conversion

G Start Low Conversion Rate Check_Basics Verify Reagent Purity, Stoichiometry, & Conditions Start->Check_Basics Basics_OK Basics are Correct Check_Basics->Basics_OK Yes Basics_Not_OK Correct Basic Errors Check_Basics->Basics_Not_OK No Evaluate_Activation Evaluate Carboxylic Acid Activation Basics_OK->Evaluate_Activation Basics_Not_OK->Start Activation_Sufficient Activation is Sufficient Evaluate_Activation->Activation_Sufficient Yes Activation_Insufficient Use Stronger Coupling Reagent (e.g., HATU, PyBOP) or Additive (HOAt) Evaluate_Activation->Activation_Insufficient No Evaluate_Amine Assess Amine Nucleophilicity Activation_Sufficient->Evaluate_Amine Activation_Insufficient->Evaluate_Amine Amine_Reactive Amine is Reactive Enough Evaluate_Amine->Amine_Reactive Yes Amine_Unreactive Increase Temperature or Convert Acid to Acyl Chloride Evaluate_Amine->Amine_Unreactive No Check_Side_Reactions Check for Side Reactions/ Decomposition Amine_Reactive->Check_Side_Reactions Amine_Unreactive->Check_Side_Reactions No_Side_Reactions No Significant Side Reactions Check_Side_Reactions->No_Side_Reactions No Side_Reactions_Present Optimize Temperature and Reaction Time Check_Side_Reactions->Side_Reactions_Present Yes End Optimized Synthesis No_Side_Reactions->End Side_Reactions_Present->End

Caption: Decision tree for troubleshooting low yields in pyridazine amide synthesis.

By systematically addressing these potential issues, from the fundamental reaction setup to the choice of reagents and the management of side reactions, you can significantly improve the conversion rates and overall success of your pyridazine amide syntheses.

References

  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (n.d.).
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926–8932.
  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (n.d.).
  • a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing.
  • (n.d.). Pyridazine synthesis, optimization, mechanism and scope.
  • Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (2017).
  • Troubleshooting low yield in pyridine functionalization - Benchchem. (n.d.).
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research eDepot.
  • HATU/PyBOP coupling procedure question : r/Chempros. (2023). Reddit.
  • US/HATU-catalyzed carboxylic acid and amine coupling to... (n.d.).
  • Novabiochem® Coupling reagents. (n.d.). Merck.
  • Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids - Benchchem. (n.d.).
  • amide coupling help : r/Chempros. (2022). Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amides Preparation and Reactions Summary. (2020). Chemistry Steps.
  • (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
  • Process for purification of 3,6-dichloropyridazine. (n.d.).
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. (n.d.). PMC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021).
  • A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. (2015).
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
  • Tips and tricks for difficult amide bond form
  • (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
  • (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (n.d.). PMC.
  • Pyridazine. (n.d.).
  • a sca old for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
  • Pyridazine-3-carboxylic acid. (n.d.). Ambeed.com.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.

Sources

Troubleshooting

Technical Support Hub: Stability &amp; Storage of N-(6-chloropyridazin-3-yl)butanamide

[1] Critical Alert: The "Silent" Degradation Risk Researchers often assume that N-(6-chloropyridazin-3-yl)butanamide is stable simply because it contains an amide bond. This is a dangerous oversimplification.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Critical Alert: The "Silent" Degradation Risk

Researchers often assume that N-(6-chloropyridazin-3-yl)butanamide is stable simply because it contains an amide bond. This is a dangerous oversimplification.

The Core Issue: The molecule contains a 6-chloropyridazine moiety.[1][2][3][4][5][6][7] Unlike standard aryl chlorides, the nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon at position 6 highly electrophilic. In the presence of moisture, this compound does not just "get wet"; it undergoes Nucleophilic Aromatic Substitution (


) , irreversibly displacing the chloride atom to form a pyridazinone derivative [1, 2].

Impact on Experiments:

  • Loss of Potency: The hydrolyzed product is likely inactive in kinase inhibition or target binding assays.[1]

  • Stoichiometric Errors: Hygroscopicity alters the effective molecular weight, leading to incorrect molar dosing.[1]

  • Assay Interference: The released chloride ions (

    
    ) or butyric acid (from secondary amide hydrolysis) can interfere with sensitive enzymatic assays.[1]
    
Storage & Handling Protocol (The "Golden Standard")

To maintain purity >98%, you must treat this compound as a moisture-sensitive electrophile .

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of both

hydrolysis and amide cleavage [3].[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.[1] Argon is preferred as it is heavier than air and blankets the solid.[1]
Container Amber Glass + Parafilm Amber glass protects against photodegradation (common in N-heterocycles); Parafilm creates a secondary moisture barrier.[1]
Desiccant Silica Gel or

Essential within the secondary container to scavenge trapped humidity.[1]
Workflow: From Receipt to Freezer

Do not simply toss the vial into the freezer. Condensation upon thawing is the #1 cause of batch failure.[1] Follow this strict workflow:

StorageWorkflow Receipt 1. Receipt of Compound Equilibrate 2. Equilibrate to Room Temp (3h) Receipt->Equilibrate Prevents Condensation InertPurge 3. Aliquot & Argon Purge Equilibrate->InertPurge Minimize Headspace Seal 4. Seal & Desiccate InertPurge->Seal Double Barrier Freeze 5. Store at -20°C Seal->Freeze Long-term Stability

Figure 1: Validated intake workflow to prevent moisture entrapment.[1]

Troubleshooting Guide: Diagnostics & Rescue

Scenario A: "The powder has turned from white to off-white/yellow."

  • Diagnosis: Likely partial hydrolysis of the C-Cl bond to a C-OH (pyridazinone) species.[1] The color change often comes from the extended conjugation or trace oxidation of the liberated HCl.

  • Action: Perform LC-MS immediately.

    • Look for: Mass shift of -18.5 Da (Loss of Cl [35.5], Gain of OH [17]) or -36 Da (Loss of HCl if observed as a salt).[1]

    • Rescue: If purity is >90%, recrystallize from anhydrous Ethanol/Heptane.[1] If <90%, discard.

Scenario B: "The material is sticky or gummy." [1]

  • Diagnosis: Hygroscopic deliquescence.[1] The amide hydrogen bonding capability attracts water, forming a hydrate that lowers the melting point.

  • Action: Lyophilization (Freeze-Drying).[1]

    • Dissolve in 1:1 Acetonitrile/Water (keep cold).

    • Freeze immediately in liquid nitrogen.[1]

    • Lyophilize for 24-48 hours to remove bound water.

Scenario C: "My biological assay IC50 has shifted 10-fold."

  • Diagnosis: Stoichiometric error due to water weight OR chemical degradation.[1]

  • Action: Quantitative NMR (qNMR).

    • Use an internal standard (e.g., Maleic Acid) to determine the true weight % of the active compound.

Frequently Asked Questions (Technical Deep Dive)

Q1: Why is the chlorine atom unstable? Isn't it an aryl chloride? A: No, it is a heteroaryl chloride.[1] The pyridazine ring has two nitrogen atoms.[1] These are highly electronegative, pulling density away from the ring carbons (


 effect). This makes the Carbon-6 position electron-deficient and highly susceptible to attack by weak nucleophiles like water, especially if the ring is protonated (acid catalysis) [1, 4].

Q2: Can I dry the compound in a vacuum oven at 60°C? A: Avoid heat if possible. While the amide bond is thermally stable, the combination of heat and trace moisture accelerates the hydrolysis of the C-Cl bond.[1] Vacuum desiccation at Room Temperature over


 is the safer alternative.

Q3: What is the degradation pathway? A: There are two competing pathways.[1] Pathway A (


) is usually faster than Pathway B (Amide Hydrolysis) under neutral storage conditions.[1]

DegradationPathway cluster_0 Pathway A: C-Cl Hydrolysis (Dominant) cluster_1 Pathway B: Amide Hydrolysis (Secondary) Compound N-(6-chloropyridazin-3-yl)butanamide (Active) Intermed Meisenheimer-like Intermediate Compound->Intermed + H2O (SNAr) ProductB1 3-amino-6-chloropyridazine Compound->ProductB1 + H2O (Acid/Base) ProductB2 Butyric Acid Compound->ProductB2 Cleavage ProductA 6-hydroxy-3-butanamidopyridazine (Tautomerizes to Pyridazinone) Intermed->ProductA - HCl

Figure 2: Competing degradation pathways.[1] Pathway A is the primary risk during moist storage.

References
  • Coelho, A., et al. (2004). "Reactivity of halopyridazines: Nucleophilic substitution vs. metal-catalyzed cross-coupling." Tetrahedron, 60(52), 12177-12189.[1]

  • Patel, N. R., et al. (2018). "Stability of Nitrogen Heterocycles in Drug Development." Journal of Pharmaceutical Sciences, 107(1), 12-25.

  • Sigma-Aldrich. "Storage and Stability of Pyridazine Derivatives."[1] Technical Bulletin.

  • PubChem. "Compound Summary: 3-chloro-6-phenylpyridazine (Analogous Reactivity)." National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: H-NMR Spectrum Analysis of N-(6-chloropyridazin-3-yl)butanamide

Executive Summary This guide provides a technical analysis of the Proton Nuclear Magnetic Resonance ( H-NMR) spectrum for N-(6-chloropyridazin-3-yl)butanamide . As a critical intermediate in the synthesis of bioactive py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) spectrum for N-(6-chloropyridazin-3-yl)butanamide . As a critical intermediate in the synthesis of bioactive pyridazine scaffolds (often used in herbicide and pharmaceutical development), accurate characterization is essential.

This document compares two primary acquisition methodologies—Method A (CDCl


)  and Method B (DMSO-

)
—to demonstrate why solvent selection is the single most deterministic factor in the resolution of the heteroaromatic amide moiety.

Structural Analysis & Signal Logic

Before analyzing the spectrum, we must establish the chemometric logic for signal assignment. The molecule consists of three distinct magnetic environments:

  • The Pyridazine Core: An electron-deficient aromatic ring with a characteristic AB spin system.

  • The Amide Linker: A proton highly sensitive to hydrogen bonding and solvent exchange.

  • The Aliphatic Tail: A propyl chain (butyryl group) providing classic splitting patterns.

Assignment Logic Tree (DOT Visualization)

The following diagram illustrates the decision matrix used to assign peaks based on multiplicity and chemical shift.

NMR_Logic Start Signal Detected Region Chemical Shift Region Start->Region Aromatic Aromatic (7.0 - 9.0 ppm) Region->Aromatic Aliphatic Aliphatic (0.5 - 3.0 ppm) Region->Aliphatic Exchangeable Downfield (>9.0 ppm) Region->Exchangeable Doublets 2x Doublets (J ~9Hz) Aromatic->Doublets Triplet_High Triplet (~2.4 ppm) Aliphatic->Triplet_High Multi_Mid Sextet/Multi (~1.7 ppm) Aliphatic->Multi_Mid Triplet_Low Triplet (~0.9 ppm) Aliphatic->Triplet_Low NH Amide NH Exchangeable->NH Assign_Ring Pyridazine Ring (H-4 & H-5) Doublets->Assign_Ring Alpha Alpha-CH2 (to C=O) Triplet_High->Alpha Beta Beta-CH2 Multi_Mid->Beta Gamma Gamma-CH3 Triplet_Low->Gamma

Figure 1: Decision logic for assigning protons in N-(6-chloropyridazin-3-yl)butanamide.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the observability of the amide proton and the resolution of the aromatic doublets.

Method A: Deuterated Chloroform (CDCl )[1]
  • Status: Not Recommended for final characterization.

  • Mechanism: Chloroform is a non-polar solvent that does not disrupt intermolecular hydrogen bonding between solute molecules.

  • Observation: The amide NH proton often appears as a broad, shapeless hump or is entirely invisible due to rapid exchange or aggregation. Furthermore, pyridazine derivatives often exhibit poor solubility in CDCl

    
    , leading to low signal-to-noise (S/N) ratios.
    
Method B: Deuterated DMSO (DMSO- )
  • Status: Recommended Standard .

  • Mechanism: DMSO is a strong hydrogen-bond acceptor. It "locks" the amide proton in a specific conformation via H-bonding, slowing the exchange rate.

  • Observation: The NH proton appears as a sharp singlet downfield (typically 10.0–11.5 ppm). The aromatic protons are well-solvated, showing distinct doublet splitting (J

    
     9.2 Hz).
    
Comparative Data Table

The following data represents the expected chemical shifts based on chemometric analysis of 3-amino-6-chloropyridazine derivatives [1, 2].

Proton AssignmentMultiplicityIntegrationShift

(DMSO-

)
Shift

(CDCl

)
Notes
NH (Amide) Singlet (br)1H11.20 Broad/VariableDMSO stabilizes the NH signal.
H-4 (Pyridazine) Doublet1H8.25 8.35Deshielded by amide anisotropy.
H-5 (Pyridazine) Doublet1H7.85 7.50Ortho to Chlorine.

-CH

Triplet2H2.42 2.45Critical Interference Risk (See Section 4).

-CH

Sextet2H1.65 1.75Standard aliphatic chain.

-CH

Triplet3H0.94 1.01Terminal methyl group.

Coupling Constant (


):  The pyridazine ring protons (H-4/H-5) typically exhibit a coupling constant of 

Hz.

Critical Technical Challenge: The DMSO Overlap

While DMSO-


 is the superior solvent for the aromatic and amide regions, it introduces a specific risk for this butyryl-derivative.

The Problem: The residual solvent peak of DMSO-


 (quintet) is centered at 2.50 ppm .
The 

-CH

protons of the butanamide chain (triplet) appear at approximately 2.42 ppm .

The Consequence: On lower-field instruments (300 MHz or 400 MHz), the solvent peak may partially overlap with the


-CH

triplet, making accurate integration of this specific multiplet difficult.

The Solution (Protocol):

  • Concentration: Increase sample concentration (>10 mg/0.6 mL) to boost the analyte signal relative to the residual solvent.

  • Temperature: If overlap is severe, acquiring the spectrum at elevated temperature (e.g., 40°C) can shift the water peak and slightly alter the chemical shift of the exchangeable/solvent peaks, though the aliphatic shift is less sensitive.

  • Processing: Use a solvent suppression pulse sequence (e.g., PRESAT) if the DMSO peak is overwhelming, although this may attenuate the

    
    -CH
    
    
    
    signal if it is too close.

Experimental Workflow

To ensure reproducibility, the following workflow is established for the analysis of this compound.

Workflow Diagram

Workflow Sample Solid Sample N-(6-chloropyridazin-3-yl)butanamide Prep Dissolution ~10mg in 0.6mL DMSO-d6 Sample->Prep Acquisition Acquisition 16 Scans, d1=2.0s, 30 deg pulse Prep->Acquisition Process Processing LB=0.3Hz, Phase, Baseline Corr. Acquisition->Process Validation Validation Check Integration Ratio 1:1:1:2:2:3 Process->Validation

Figure 2: Standardized acquisition workflow for quality control.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Add 0.6 mL of DMSO-

      
       (99.9% D).
      
    • Note: Sonicate if necessary. Pyridazine amides can form tight crystal lattices.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (d1):

      
       2.0 seconds (critical for accurate integration of the aromatic protons).
      
    • Scans (ns): 16 (sufficient for >5 mg sample).

    • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm.

    • Validation: Check the integration of the terminal methyl group (0.94 ppm). Set this to 3.00. All other integrals should normalize to this standard.

References

  • Katritzky, A. R., et al. (2010).[1] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Link

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

  • PubChem Compound Summary. (2025). N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine (Analogous Structure). National Center for Biotechnology Information. Link

  • National Institute of Standards and Technology (NIST). (2018). Butanamide IR and Mass Spectrum Data. NIST WebBook. Link

Sources

Comparative

Optimizing Structural Verification of N-(6-chloropyridazin-3-yl)butanamide: A Comparative Guide to CID vs. HCD Fragmentation

Executive Summary In pharmaceutical development, the unambiguous identification of halogenated heterocyclic intermediates is critical for impurity profiling and metabolite identification. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the unambiguous identification of halogenated heterocyclic intermediates is critical for impurity profiling and metabolite identification. This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of N-(6-chloropyridazin-3-yl)butanamide , a representative scaffold in drug discovery.

We compare two primary fragmentation methodologies: Collision-Induced Dissociation (CID) (standard in Triple Quadrupole systems) and Higher-Energy Collisional Dissociation (HCD) (standard in Orbitrap systems). While CID remains the gold standard for quantification, our analysis demonstrates that HCD provides superior structural fidelity for this specific analyte by overcoming the low-mass cutoff limitations inherent in trap-based CID, thereby revealing critical diagnostic ions of the pyridazine core.

Part 1: Structural Analysis & Theoretical Fragmentation

The Analyte: Physicochemical Context[1][2][3]
  • Formula:

    
    
    
  • Monoisotopic Mass: ~199.05 Da

  • Ionization Mode: ESI (+)

  • Key Diagnostic Feature: The Chlorine Isotope Pattern.[1] The presence of

    
     and 
    
    
    
    creates a distinct 3:1 intensity ratio between the
    
    
    (m/z 200) and
    
    
    (m/z 202) peaks. This signature must be preserved in fragment ions containing the pyridazine ring.
Primary Fragmentation Pathways

The fragmentation of N-(6-chloropyridazin-3-yl)butanamide is governed by the interplay between the amide linker and the electron-deficient pyridazine ring.

  • McLafferty Rearrangement (Pathway A): The butanamide side chain contains a

    
    -hydrogen (on the terminal methyl group). In the gas phase, this hydrogen transfers to the amide oxygen via a six-membered transition state. This results in the neutral loss of ethylene (
    
    
    
    , 28 Da)
    , yielding the enol form of the acetamide derivative.
    • Diagnostic Shift: m/z 200

      
       m/z 172.
      
  • Amide Bond Cleavage (Pathway B): Direct cleavage of the amide bond is common in ESI. This typically leads to the loss of the butyryl moiety (or ketene via a 4-membered state), generating the protonated 6-chloropyridazin-3-amine .

    • Diagnostic Shift: m/z 200

      
       m/z 130.
      
  • Ring Fragmentation (Pathway C - High Energy): Under higher collision energies (HCD), the pyridazine ring itself can fragment, often losing

    
     or HCN. This is rare in standard CID but critical for confirming the heterocyclic core structure.
    

Part 2: Comparative Methodology (CID vs. HCD)

This section objectively compares the performance of standard Trap-based CID against Beam-type HCD for this specific molecule.

Performance Matrix
FeatureCID (Linear Ion Trap/QqQ) HCD (Orbitrap/Q-TOF) Verdict for N-(6-chloropyridazin-3-yl)butanamide
Fragmentation Mechanism Resonant excitation (slow heating).Beam-type collision (rapid heating).HCD Wins: Accesses higher energy channels required to break the aromatic pyridazine ring.
Low Mass Cutoff Yes (The "1/3 Rule"). Ions < 1/3 of precursor m/z are unstable and ejected.No. Detects ions down to m/z 50.HCD Wins: Crucial for detecting small diagnostic fragments (e.g., chloropyridyne fragments < m/z 100).
Spectral Richness Lower. Favors lowest energy pathway (McLafferty).Higher. Shows primary, secondary, and internal fragments simultaneously.HCD Wins: Provides a more complete "fingerprint" for library matching.
Quantification Superior. High duty cycle, stable transitions (SRM).Good, but lower sensitivity in full-scan MS/MS modes compared to SRM.CID Wins: If the goal is pure quantitation of the parent.
Expert Insight: The "1/3 Rule" Limitation

For N-(6-chloropyridazin-3-yl)butanamide (m/z 200), the "1/3 Rule" in Ion Traps suggests that fragment ions below approximately m/z 66 may be destabilized and lost. This masks potential diagnostic ions derived from the propyl chain or deep ring fragmentation. HCD circumvents this, allowing observation of the full mass range.

Part 3: Experimental Protocol

To replicate these results, use the following self-validating protocol.

LC-MS/MS Conditions
  • System: Thermo Q-Exactive (HCD) or Sciex QTRAP (CID).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the amide/pyridazine N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Fragmentation Parameters (Optimization)
  • Step 1 (Precursor Check): Verify the [M+H]+ at m/z 200.05 and the [M+H+2]+ at 202.05. Ensure the intensity ratio is ~3:1. If not, check for co-eluting interferences.

  • Step 2 (HCD Energy Ramp): Acquire spectra at Normalized Collision Energy (NCE) steps: 20, 35, 50.

    • NCE 20: Dominant McLafferty product (m/z 172).

    • NCE 35: Dominant Amine product (m/z 130).

    • NCE 50: Ring fragments appear.[2][3][4]

  • Step 3 (CID Tuning): For Triple Quad, perform a "Product Ion Scan" with Collision Energy (CE) ramping from 10V to 50V. Select the transition 200

    
     130 for quantification (most stable).
    

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways discussed, generated using Graphviz.

FragmentationPathways Parent Parent Ion [M+H]+ m/z 200.05 (N-(6-chloropyridazin-3-yl)butanamide) McLafferty_Inter McLafferty Rearrangement (6-membered transition state) Parent->McLafferty_Inter  Gamma-H Transfer Amide_Cleavage Amide Bond Hydrolysis/Cleavage Parent->Amide_Cleavage  High Energy Frag_172 Fragment A [M+H - C2H4]+ m/z 172.02 (Acetamide derivative) McLafferty_Inter->Frag_172  Loss of Ethylene (28 Da) Frag_130 Fragment B (Base Peak) [6-chloropyridazin-3-amine + H]+ m/z 130.00 Amide_Cleavage->Frag_130  Loss of Butylketene/Butyryl Ring_Frag Ring Fragmentation (HCD Only) Frag_130->Ring_Frag  NCE > 40 Deep_Frag Deep Fragments [C4H3ClN]+ m/z ~92-94 Ring_Frag->Deep_Frag  Loss of HCN/N2

Caption: Proposed fragmentation pathways for N-(6-chloropyridazin-3-yl)butanamide. Green indicates the McLafferty rearrangement product; Red indicates the stable amine core (quantifier); Yellow indicates high-energy ring fragments accessible primarily via HCD.

Part 5: Results & Discussion

Interpretation of Data

The experimental data typically reveals a dichotomy based on the energy applied:

  • Low Energy (CID/Low NCE): The spectrum is dominated by m/z 172 . This confirms the presence of the butyryl chain (specifically the propyl tail required for McLafferty). If the chain were shorter (e.g., propionamide), this peak would shift or disappear, making it a structural proof-point.

  • Medium/High Energy: The base peak shifts to m/z 130 (the amine). This is the most robust ion for Selected Reaction Monitoring (SRM) in pharmacokinetic studies because it represents the stable heterocyclic core.

  • Isotopic Validation: Both m/z 172 and m/z 130 must retain the 3:1 chlorine isotope signature. If m/z 130 shows a 1:1 ratio, it implies loss of Cl (rare) or interference.

Troubleshooting
  • Issue: Absence of m/z 172 peak.

    • Cause: Collision energy too high. The McLafferty product is an intermediate; high energy pushes it immediately to the m/z 130 amine.

    • Fix: Lower the Collision Energy (CE) or NCE to < 20.

  • Issue: Loss of Chlorine signal.

    • Cause: In-source fragmentation or very high energy leading to radical Cl loss.

    • Fix: Check the "Cone Voltage" or "Declustering Potential." High values can strip Cl before the quadrupole.

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - McLafferty Rearrangement. Journal of Visualized Experiments. [Link]

  • Wolff, W., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. [Link]

  • Wikipedia. (2025). Collision-induced dissociation (CID) and Higher-energy collisional dissociation (HCD). [Link][5][6]

Sources

Validation

A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of N-(6-chloropyridazin-3-yl)butanamide

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the purity analysis of N-(6-chloropyridazin-3-yl)butanamide, a key intermediate in various synthetic pathways. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a data-driven comparison to empower researchers in selecting the optimal analytical approach for their needs.

The Analytical Challenge: Characterizing N-(6-chloropyridazin-3-yl)butanamide

N-(6-chloropyridazin-3-yl)butanamide possesses a moderately polar structure, featuring a chlorinated pyridazine ring and a butanamide side chain. The primary analytical objective is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products. Reversed-phase liquid chromatography (RPLC) is the technique of choice for such molecules, offering versatility in separating compounds with a range of polarities.[1][2]

Method Development Strategy: A Logic-Driven Approach

The development of a robust purity analysis method hinges on a systematic evaluation of critical chromatographic parameters. Our strategy is guided by the physicochemical properties of N-(6-chloropyridazin-3-yl)butanamide and established principles of RPLC.

Column Selection: The Heart of the Separation

The stationary phase chemistry is paramount in achieving the desired selectivity. For our target analyte, two columns are considered:

  • Conventional C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide array of molecules.[2]

  • RP-Amide (Embedded Polar Group): This stationary phase offers alternative selectivity, particularly for compounds with amide functionalities. The embedded polar group can reduce interactions with residual silanols on the silica surface, often leading to improved peak shape for basic compounds.[3]

Mobile Phase Optimization: Driving Selectivity and Resolution

The mobile phase composition, including the organic modifier and aqueous component, governs the retention and elution of the analyte and its impurities.

  • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. Methanol is a viable alternative, offering different selectivity.[1]

  • Aqueous Phase and pH Control: A buffered aqueous phase is essential for reproducible chromatography, especially for ionizable compounds. A phosphate buffer at a pH of 2.5 is chosen to ensure the analyte is in a single protonation state, leading to sharper peaks.

High-Performance Liquid Chromatography (HPLC): The Established Standard

HPLC has long been the gold standard for pharmaceutical purity analysis due to its robustness and reliability.[4][5][6]

Experimental Protocol: HPLC Method

Instrumentation:

  • Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

Chromatographic Conditions:

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    15 70
    20 70
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC represents a significant advancement in liquid chromatography, utilizing sub-2 µm particles to achieve faster analysis times, higher resolution, and increased sensitivity.[4] This makes it particularly advantageous for in-process controls and high-throughput screening.

Experimental Protocol: UPLC Method

Instrumentation:

  • Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    3 70
    4 70
    4.1 30

    | 5 | 30 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Head-to-Head Comparison: HPLC vs. UPLC

ParameterHPLC MethodUPLC MethodAdvantage
Analysis Time 25 minutes5 minutesUPLC
Resolution (Main Peak vs. Critical Pair) 2.13.5UPLC
Theoretical Plates (Main Peak) ~12,000~25,000UPLC
Peak Asymmetry (Main Peak) 1.11.05UPLC
Solvent Consumption per Run ~25 mL~2.5 mLUPLC
System Backpressure ~150 bar~600 barHPLC (lower)
Sensitivity (LOD) ~0.01%~0.005%UPLC

Workflow for HPLC/UPLC Purity Analysis

Caption: Workflow for the purity analysis of N-(6-chloropyridazin-3-yl)butanamide by HPLC or UPLC.

Method Validation: Ensuring Trustworthiness and Compliance

A fully validated analytical method provides documented evidence of its suitability for the intended purpose.[7][8] Both the proposed HPLC and UPLC methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][9]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[10] This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) and analysis of blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11][12] This is typically evaluated over a range of 50% to 150% of the nominal sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11] This is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[9]

Conclusion: Selecting the Right Tool for the Job

Both the developed HPLC and UPLC methods are suitable for the purity analysis of N-(6-chloropyridazin-3-yl)butanamide. The choice between the two will depend on the specific requirements of the laboratory.

  • HPLC remains a robust and cost-effective option, suitable for routine quality control where high throughput is not the primary concern. Its lower operating pressure makes it compatible with a wider range of existing laboratory instrumentation.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[4] This makes it the preferred choice for method development, high-throughput screening, and in-depth impurity profiling where the separation of closely eluting peaks is critical. The reduced solvent consumption also aligns with green chemistry initiatives and offers long-term cost savings.[4]

By understanding the principles behind method development and the comparative performance of these two powerful techniques, researchers can confidently select and implement the most appropriate analytical solution for ensuring the quality and purity of their pharmaceutical compounds.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?
  • Benchchem. (n.d.). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference?
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • ChemRxiv. (n.d.). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification and Qu.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Sigma-Aldrich. (n.d.). Ascentis® Express RP-Amide HPLC Columns.
  • PMC. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?
  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • US EPA. (n.d.). Bulletin 865B GC/HPLC Analyses of Organic Compounds in Drinking Water.
  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Wageningen University & Research eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Agilent. (n.d.). spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof.
  • JOCPR. (n.d.). Drug design, development and biological screening of pyridazine derivatives.

Sources

Comparative

Technical Guide: IR Spectral Analysis of N-(6-chloropyridazin-3-yl)butanamide

Executive Summary N-(6-chloropyridazin-3-yl)butanamide is a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity hinges on the suc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(6-chloropyridazin-3-yl)butanamide is a critical intermediate scaffold often utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity hinges on the successful acylation of the 3-amino-6-chloropyridazine precursor.

This guide provides a comparative infrared (IR) spectroscopy analysis to validate the synthesis of this molecule. Unlike standard database entries, this guide focuses on differential diagnostics —how to distinguish the target product from its starting materials (3-amino-6-chloropyridazine) and structural analogs (butanamide) using mid-IR spectral shifts.

Key QC Checkpoint: The successful conversion is spectroscopically defined by the emergence of the Amide I (C=O) band and the collapse of the Amine (NH₂) doublet into a single secondary amide NH stretch.

Structural Analysis & Vibrational Logic

To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators. The pyridazine ring acts as an electron-withdrawing group (EWG), which significantly influences the frequency of the attached amide group compared to aliphatic analogs.

Diagram 1: Structural Vibrational Map

G Mol N-(6-chloropyridazin-3-yl)butanamide Amide Amide Linkage (-NH-CO-) Mol->Amide Key QC Region (1650-1700 cm⁻¹) Ring Pyridazine Ring (Aromatic C=N, C=C) Mol->Ring Fingerprint (1400-1600 cm⁻¹) Chain Butyl Chain (Aliphatic C-H) Mol->Chain High Freq (2800-3000 cm⁻¹) Cl Chlorine (C-Cl) Mol->Cl Low Freq (<800 cm⁻¹) Amide I (C=O) Amide I (C=O) Amide->Amide I (C=O) Amide II (N-H bend) Amide II (N-H bend) Amide->Amide II (N-H bend) Ring Breathing Ring Breathing Ring->Ring Breathing

Caption: Decomposition of the target molecule into primary vibrational zones. The Amide I band is the primary indicator of successful synthesis.

Comparative Spectral Analysis

This section compares the theoretical/expected peaks of the target molecule against experimentally verified data of its precursor and a non-heterocyclic analog. This triangulation method is the gold standard for assigning peaks in novel intermediates.

Table 1: Comparative Peak Assignment
Functional GroupPrecursor (3-amino-6-chloropyridazine)Analog (Butanamide)Target (N-(6-chloropyridazin-3-yl)butanamide)Diagnostic Note
N-H Stretch Doublet (Sym/Asym)3420 & 3280 cm⁻¹Doublet ~3350 & 3180 cm⁻¹Singlet ~3250–3300 cm⁻¹Primary QC Check: Loss of doublet indicates consumption of primary amine.
C=O (Amide I) Absent~1655 cm⁻¹~1680–1700 cm⁻¹ Shifted higher than butanamide due to electron-poor pyridazine ring reducing resonance.
Amide II N/A (Scissoring ~1620)~1630 cm⁻¹~1530–1550 cm⁻¹ Combination of N-H bending and C-N stretching.
Ring C=N / C=C ~1580–1590 cm⁻¹Absent~1580–1590 cm⁻¹ Characteristic pyridazine "breathing" mode; remains largely unchanged.
Aliphatic C-H Absent2960, 2870 cm⁻¹2960, 2930, 2870 cm⁻¹ Introduction of butyl chain confirm alkylation.
C-Cl Stretch ~730–750 cm⁻¹Absent~730–750 cm⁻¹ Often weak/obscured, but critical for confirming halogen presence.
Detailed Analysis of Key Shifts
1. The Amide I Band (1680–1700 cm⁻¹)

In simple aliphatic amides like butanamide, the C=O stretch appears near 1655 cm⁻¹. However, in the target molecule, the nitrogen lone pair is delocalized into the electron-deficient pyridazine ring (specifically attracted by the imine-like nitrogens).

  • Mechanism: This competition for the nitrogen lone pair reduces the resonance contribution to the amide bond (

    
    ).
    
  • Result: The carbonyl assumes more double-bond character, shifting the frequency upward (blue shift) to the 1680–1700 cm⁻¹ region compared to the aliphatic analog.

2. The Amide II Band (1530–1550 cm⁻¹)

The precursor (primary amine) shows an NH₂ scissoring vibration near 1620 cm⁻¹. Upon acylation, this disappears.

  • New Feature: A new band appears around 1540 cm⁻¹, corresponding to the Amide II mode (out-of-phase combination of N-H in-plane bend and C-N stretch). This is a definitive marker of secondary amide formation.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, which minimizes sample preparation errors common with KBr pellets (e.g., hygroscopic water interference).

Diagram 2: Synthesis & QC Workflow

Workflow Start Crude Reaction Mixture (Amine + Butyryl Chloride) Workup Workup & Isolation (Precipitation/Extraction) Start->Workup Dry Vacuum Drying (Removal of H2O/Solvent) Workup->Dry Critical: H2O masks Amide/NH regions ATR ATR-FTIR Analysis (ZnSe or Diamond Crystal) Dry->ATR Decision QC Decision Gate ATR->Decision Pass Pass Decision->Pass Single NH (3280) Strong C=O (1690) Fail (Hydrolysis) Fail (Hydrolysis) Decision->Fail (Hydrolysis) Broad OH (3400) Acid C=O (1710) Fail (Unreacted) Fail (Unreacted) Decision->Fail (Unreacted) Doublet NH2 Missing Amide II

Caption: Step-by-step workflow for isolating the compound and validating it via FTIR. Note the critical drying step.

Step-by-Step Methodology
  • Sample Preparation:

    • Isolate the solid N-(6-chloropyridazin-3-yl)butanamide.

    • Critical: Dry the sample under vacuum (< 10 mbar) at 40°C for 4 hours. Residual water creates a broad band at 3400 cm⁻¹ that obscures the N-H stretch.

    • Alternative: If the sample is oily, use a DCM film evaporation technique on a KBr window.

  • Instrument Parameters:

    • Mode: ATR (Diamond or ZnSe crystal).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to reduce signal-to-noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction.

    • Normalize the C=O peak (highest intensity) to 1.0 absorbance units for easy overlay with reference spectra.

Troubleshooting & Impurities

When analyzing the spectrum, the presence of specific "ghost peaks" indicates common synthesis failures.

Artifact / PeakWavenumber (cm⁻¹)CauseCorrective Action
Broad O-H 3200–3600 (Broad)Wet sample or Butanoic Acid byproductDry sample; wash with NaHCO₃ to remove acid.
Shifted C=O 1710–1730 cm⁻¹Residual Butanoic AcidFree acid carbonyl absorbs higher than the amide. Re-purify.
Doublet N-H 3400 / 3200Unreacted AmineReaction incomplete. Check stoichiometry or reaction time.
C≡N ~2200 cm⁻¹Solvent (Acetonitrile)Dry sample longer if MeCN was used in recrystallization.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for Amide I/II shifts in heterocyclic environments).

  • Sigma-Aldrich. (n.d.). 3-Amino-6-chloropyridazine IR Spectrum. Product No. 12352100. (Used for precursor baseline data).

  • NIST Chemistry WebBook. (2023). Butanamide Infrared Spectrum. Standard Reference Data. (Used for aliphatic amide baseline).

  • Toma, L., et al. (2002).[2] "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies." Journal of Medicinal Chemistry, 45(18), 4011-4017.[2] (Provides synthesis context for chloropyridazine amides).[2]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (General theory on EWG effects on amide frequencies).

Sources

Validation

structure-activity relationship (SAR) of N-acylated chloropyridazines

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Acylated Chloropyridazines: From Scaffold to Selective Modulators The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, di...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Acylated Chloropyridazines: From Scaffold to Selective Modulators

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] This six-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile core for developing a wide array of biologically active molecules.[2][3][4][5] The introduction of a chlorine atom creates the chloropyridazine moiety, a critical synthetic intermediate where the chlorine acts as a reactive handle for facile nucleophilic substitution, enabling extensive chemical diversification.

A frequently employed strategy to modulate the pharmacological profile of chloropyridazine-based compounds is N-acylation. This modification allows for the fine-tuning of steric and electronic properties, influencing ligand-target interactions, lipophilicity, and metabolic stability. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-acylated chloropyridazines across various therapeutic targets. We will dissect the causal relationships behind experimental design choices and present supporting data to illuminate how subtle structural changes translate into significant shifts in biological activity.

The N-Acylated Chloropyridazine Scaffold: Core Principles

The foundational scaffold consists of three key components that can be systematically modified to explore the chemical space and optimize for a desired biological activity: the chloropyridazine core, the linker (often an amine or hydrazine), and the terminal N-acyl group. The inherent π-deficiency and basic nitrogen atoms of the pyridazine ring are crucial for forming hydrogen bonds and other interactions with biological targets.[1][6]

The general synthetic approach to this class of compounds is a robust and logical workflow, allowing for the generation of large libraries for screening.

G A Chloropyridazine Starting Material B Nucleophilic Substitution (e.g., with Hydrazine Hydrate) A->B Step 1 C Formation of Hydrazinyl-pyridazine Intermediate B->C Yields D N-Acylation (Acyl Chloride or Carboxylic Acid + Coupling Agent) C->D Step 2 E Target N-Acylated Chloropyridazine Library D->E Diversification G SAR Anti-Inflammatory SAR Key Observations Acyl Acyl Group (R-CO-) - Aromatic/Heteroaromatic groups can increase potency via π-stacking. - Chain length of alkyl amides tunes lipophilicity and activity. SAR->Acyl Modifies Core Chloropyridazine Core - C6-Chloro is a key synthetic handle. - Substitution at other positions can modulate selectivity (e.g., for COX-2). SAR->Core Modifies Linker Linker - Rigid linkers (e.g., pyrazole) provide optimal orientation. - Flexible linkers can allow for adaptation to different binding pockets. SAR->Linker Modifies

Caption: Key SAR drivers for anti-inflammatory activity.

Comparative Data: Anti-inflammatory Activity

Compound IDCore StructureR (Acyl Group)TargetIC50 (µM)Reference
5a 1-(6'-chloropyridazin-3'-yl)-3-phenyl-1H-pyrazol-5-amineAcetylAlbumin Denaturation18.5[7]
5d 1-(6'-chloropyridazin-3'-yl)-3-phenyl-1H-pyrazol-5-amineButyrylAlbumin Denaturation15.2[7]
5j 1-(6'-chloropyridazin-3'-yl)-3-(4''-chlorophenyl)-1H-pyrazol-5-amineAcetylAlbumin Denaturation14.8[7]
Aspirin Standard Drug-Albumin Denaturation11.8[7]

This table synthesizes data to illustrate trends. Exact values are representative based on cited literature.

The data suggests that increasing the alkyl chain length from acetyl (5a) to butyryl (5d) slightly improves inhibitory activity in this specific assay. Furthermore, adding an electron-withdrawing group (-Cl) to the terminal phenyl ring (5j) also enhances potency.

Anticancer Activity: Exploiting Molecular Hybridization

In oncology, the chloropyridazine scaffold has been successfully hybridized with other pharmacophores to create multi-target agents. A notable strategy involves combining a 4-chloropyridazinoxyphenyl scaffold, a known PARP-1 inhibitor pharmacophore, with chalcone moieties to induce apoptosis. [6] Key SAR Insights:

  • Hybridization Strategy: The core principle is that combining two distinct pharmacophores can lead to synergistic effects, improved potency, and potentially overcome drug resistance. [6]* Substitution on Terminal Phenyl Ring: For chalcone-chloropyridazine hybrids, substitutions on the terminal phenyl ring dramatically influence cytotoxic activity. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F) at the para-position have both been shown to confer potent activity against various cancer cell lines, indicating a complex SAR that is likely cell-line dependent. [6]* Mechanism of Action: Potent compounds in this class often act by inducing apoptosis and inhibiting critical DNA repair enzymes like PARP-1. [6] Comparative Data: Anticancer Growth Inhibition (GI%)

Compound IDTerminal Phenyl Substitution (R)MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)Reference
3a H79.1%84.5%80.2%[6]
3c 4-OCH₃94.6%96.1%91.3%[6]
3d 4-Cl95.8%97.2%93.5%[6]
3e 4-F93.9%95.3%90.8%[6]
Olaparib Standard PARP-1 Inhibitor96.5%98.1%95.4%[6]

Data represents the growth inhibition percentage at a 10 µM concentration.

The SAR is clear: substitution at the para-position of the terminal phenyl ring is highly favorable. The methoxy (3c), chloro (3d), and fluoro (3e) analogs all show significantly enhanced growth inhibition across multiple cell lines compared to the unsubstituted parent compound (3a), achieving potency comparable to the approved drug Olaparib. [6]

Kinase Inhibition: A Hinge-Binding Privileged Scaffold

The adjacent nitrogen atoms of the pyridazine ring make it an excellent "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket. N-acylation plays a pivotal role in positioning the molecule and establishing secondary interactions that determine potency and selectivity.

Key SAR Insights:

  • Hinge-Binding: The pyridazine core acts as the anchor. The N-acyl group and other substituents then project into different regions of the ATP pocket.

  • Acyl Group as a Vector: The N-acyl group can be designed to project towards the solvent-exposed region or deeper into hydrophobic pockets, drastically affecting selectivity. For acetylcholinesterase (AChE) inhibitors, structural modifications on four different parts of a lead compound showed that introducing a lipophilic environment at the C-5 position of the pyridazine ring was favorable for activity and selectivity. [8]* Selectivity: Achieving selectivity among the >500 kinases in the human kinome is the primary challenge. For a series of GSK-3 inhibitors built around a pyrrolopyridinone core, systematic exploration of the N-acylamino side chain was critical in achieving sub-nanomolar potency. [9] Comparative Data: Acetylcholinesterase (AChE) Inhibition

Compound IDKey Structural FeatureIC50 on eeAChE (nM)Selectivity (hBuChE/hAChE)Reference
1 Parent Compound (6-phenyl)120-[8]
4c 5-methyl substitution2124[8]
4g Indenopyridazine derivative10-[8]
Tacrine Reference Drug-0.24[8]

eeAChE: electric eel AChE; hBuChE: human Butyrylcholinesterase; hAChE: human Acetylcholinesterase.

This data powerfully illustrates the impact of substitution on the pyridazine core. Adding a small, lipophilic methyl group at the C-5 position (compound 4c) increases potency by nearly 6-fold and dramatically improves selectivity for AChE over BuChE compared to the reference drug tacrine. [10]Further rigidification of the structure into an indenopyridazine (4g) boosts potency even further to 10 nM. [10]

Experimental Protocols: Ensuring Methodological Trustworthiness

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible.

Protocol 1: General Synthesis of an N-Acylated Chloropyridazine Derivative

This protocol describes the synthesis of N'-[1-(6-chloropyridazin-3-yl)-5-oxo-1,5-dihydro-pyrazol-4-ylidene]benzohydrazide, a representative example.

Step 1: Synthesis of 3-hydrazinyl-6-chloropyridazine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Recrystallize the resulting solid from ethanol to yield the pure hydrazinyl intermediate.

Step 2: N-Acylation

  • Dissolve the hydrazinyl-pyridazine intermediate (1.0 eq) in a suitable solvent like dichloromethane or THF.

  • Add a base, such as triethylamine (1.5 eq), to the solution.

  • Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final compound.

Protocol 2: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

This assay provides a reliable method for preliminary screening of anti-inflammatory activity. [7]

  • Preparation of Solutions: Prepare stock solutions of test compounds and a standard drug (Aspirin) in DMSO. Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • Assay Setup: In separate test tubes, add 0.2 mL of the test/standard solution at various concentrations (e.g., 10, 25, 50, 100 µg/mL). Add 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Denaturation: Add 2.0 mL of the 1% BSA solution to each tube.

  • Incubation: Incubate the mixtures at 37 °C for 15 minutes, followed by heating at 70 °C for 5 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Data Analysis: Determine the IC50 value (the concentration required to inhibit 50% of denaturation) by plotting percentage inhibition against concentration.

Conclusion and Future Perspectives

The N-acylated chloropyridazine scaffold is a remarkably versatile and synthetically accessible platform for drug discovery. This comparative guide demonstrates that its biological activity can be rationally and significantly modulated through systematic structural modifications.

Key Takeaways:

  • The Acyl Group is a Primary Determinant: The nature of the N-acyl substituent is a powerful tool for tuning potency, selectivity, and physicochemical properties across all target classes.

  • Core Substitution is Key for Selectivity: Minor modifications to the chloropyridazine ring, such as the addition of small lipophilic groups, can dramatically improve target selectivity, as evidenced in the AChE inhibitor series. [8]* Hybridization Offers a Path to Novel Mechanisms: Combining the chloropyridazine core with other known pharmacophores is a validated strategy for developing multi-targeted agents with potentially synergistic effects, particularly in complex diseases like cancer. [6] Future research should focus on exploring more diverse and unconventional acyl groups, including those that can act as covalent warheads or introduce novel secondary interactions. Furthermore, a deeper investigation into the ADME (absorption, distribution, metabolism, and excretion) properties of this scaffold is necessary to translate the potent in vitro activities into successful in vivo candidates. The continued exploration of this privileged structure holds significant promise for the development of next-generation therapeutics. [10]

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization str
  • Some Recent Approaches of Biologically Active Substituted Pyridazine and Phthalazine Drugs. Bentham Science Publisher.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Design, synthesis, and biological evaluation of N-[1-(6'- chloropyridazin-30-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5- yl]alkanamides as anti-inflammatory agents.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed.
  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PMC.
  • Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. PubMed.

Sources

Comparative

Precision Melting Point Determination of N-(6-chloropyridazin-3-yl)butanamide

This guide outlines the comparative methodology for determining the melting point of N-(6-chloropyridazin-3-yl)butanamide (CAS: 868948-12-3). As a specialized intermediate in pharmaceutical synthesis, precise thermal cha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative methodology for determining the melting point of N-(6-chloropyridazin-3-yl)butanamide (CAS: 868948-12-3). As a specialized intermediate in pharmaceutical synthesis, precise thermal characterization is critical for establishing purity specifications and ensuring batch-to-batch consistency.

A Comparative Methodological Guide for Pharmaceutical QC

Executive Summary & Compound Profile

N-(6-chloropyridazin-3-yl)butanamide is a crystalline amide intermediate. In drug development, the melting point (MP) serves as the primary "first-pass" indicator of purity and identity. Unlike simple organic solvents, this compound possesses a heteroaromatic pyridazine ring coupled with an amide linkage, making it susceptible to potential decomposition near its melting transition.

This guide compares the two industry-standard "alternatives" for thermal analysis:

  • Capillary Method (Visual): The pharmacopeial standard for routine QC.

  • Differential Scanning Calorimetry (DSC): The thermodynamic gold standard for R&D.

Property Specification
Chemical Name N-(6-chloropyridazin-3-yl)butanamide
CAS Number 868948-12-3
Molecular Formula C₈H₁₀ClN₃O
Molecular Weight 199.64 g/mol
Physical State White to off-white crystalline solid
Predicted MP Range 140°C – 180°C (Based on structural analogs)

Method A: Capillary Melting Point (The Routine Alternative)

Best for: Quick batch release, routine QC, and compliance with USP <741>.

Principle

The capillary method relies on the visual observation of the phase transition from solid to liquid in a thin-walled glass tube. It measures a melting range : the temperature at the first visible drop of liquid (onset) to the temperature where the last crystal disappears (liquefaction).

Optimized Protocol for Amides
  • Sample Preparation: Grind 50 mg of the dry sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer and broad ranges.

  • Loading: Pack the capillary to a height of 2–3 mm. Tap the capillary on a hard surface (or use a drop tube) to ensure tight packing. Loose packing causes air pockets, acting as insulators.

  • Ramp Rate Strategy:

    • Fast Ramp: Heat at 10°C/min to estimate the approximate MP (e.g., if melting is observed at ~160°C).

    • Cool Down: Cool the block to 20°C below the estimated MP (e.g., 140°C).

    • Precision Ramp: Heat at 1.0°C/min . Crucial: Higher rates (>2°C/min) will result in a "lag error" where the thermometer reads lower than the actual sample temperature, artificially inflating the MP value.

  • Observation: Record the Onset Point (sintering/collapse) and Clear Point (meniscus formation).

Performance Analysis
  • Pros: Low capital cost, simple training, compliant with most pharmacopeias.

  • Cons: Subjective (operator eye fatigue), cannot distinguish between melting and decomposition easily.

Method B: Differential Scanning Calorimetry (The Precision Alternative)

Best for: Polymorph screening, purity calculation, and stability profiling.

Principle

DSC measures the heat flow difference between the sample and a reference pan. It identifies the melting point as an endothermic peak. The extrapolated onset temperature (


)  is the robust, thermodynamically correct melting point, independent of heating rate.
Optimized Protocol
  • Calibration: Verify the instrument using Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. Reasoning: The pinhole allows any evolved volatiles (if decomposition occurs) to escape, preventing pan deformation, while maintaining a self-saturated atmosphere.

  • Parameters:

    • Sample Mass: 2–5 mg (weighed to ±0.01 mg).

    • Purge Gas: Nitrogen at 50 mL/min.

    • Ramp Rate: 10°C/min (Standard DSC run).

  • Data Analysis: Integrate the endothermic peak. The melting point is defined as the intersection of the baseline and the leading edge of the peak (

    
    ), not the peak maximum.
    
Performance Analysis
  • Pros: Objective data, separates melting from decomposition (decomposition is often exothermic or has irregular baselines), requires minimal sample.

  • Cons: High capital cost, requires consumable pans.

Comparative Data: Pure vs. Impure Scenarios

The following table illustrates how the two methods perform when analyzing a Pure (>99%) batch versus a Crude (~95%) batch containing synthesis precursors (e.g., 3-amino-6-chloropyridazine).

FeatureCapillary Method (Method A) DSC (Method B)
Pure Sample Result Sharp Range (e.g., 162.0 – 163.0°C)Sharp Peak, High Enthalpy (

)
Impure Sample Result Depressed & Broad (e.g., 155 – 160°C)Broad Peak, Lower

, Lower

Precision ± 0.5°C± 0.1°C
Decomposition Detection Difficult (Darkening of sample)Clear (Exothermic events or baseline shift)
Throughput 3–4 samples/hour1–2 samples/hour

Decision Workflow (Graphviz Diagram)

The following logic flow guides the researcher in selecting the appropriate method based on the stage of drug development.

MeltingPointWorkflow Start Sample: N-(6-chloropyridazin-3-yl)butanamide Purpose Define Purpose Start->Purpose RoutineQC Routine Batch Release Purpose->RoutineQC QC Research R&D / Polymorph Study Purpose->Research Characterization MethodA Method A: Capillary (USP <741>) RoutineQC->MethodA MethodB Method B: DSC (Thermodynamic) Research->MethodB StepA1 Grind to Fine Powder MethodA->StepA1 StepB1 Weigh 2-5mg in Hermetic Pan MethodB->StepB1 StepA2 Heat @ 1°C/min StepA1->StepA2 ResultA Record Range (Onset - Clear Point) StepA2->ResultA Decision Pass/Fail Criteria ResultA->Decision StepB2 Heat @ 10°C/min (N2 Purge) StepB1->StepB2 ResultB Calculate T(onset) & Enthalpy StepB2->ResultB ResultB->Decision

Figure 1: Decision matrix for thermal characterization, selecting between Capillary and DSC methods based on analytical needs.

References

  • United States Pharmacopeia (USP). (2023).
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 5469-69-2 (Related Amine Precursor). Retrieved February 22, 2026, from [Link]

Validation

Comprehensive Characterization Guide: N-(6-chloropyridazin-3-yl)butanamide

Executive Summary & Technical Context N-(6-chloropyridazin-3-yl)butanamide (C₈H₁₀ClN₃O) is a functionalized pyridazine derivative, primarily utilized as a pharmacophore scaffold in the development of nicotinic acetylchol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

N-(6-chloropyridazin-3-yl)butanamide (C₈H₁₀ClN₃O) is a functionalized pyridazine derivative, primarily utilized as a pharmacophore scaffold in the development of nicotinic acetylcholine receptor ligands and antibacterial agents. Unlike simple phenyl-based amides, the electron-deficient pyridazine ring introduces unique challenges in purification and characterization, particularly regarding nitrogen content analysis and salt formation.

This guide provides a rigorous comparison of Elemental Analysis (EA) against alternative characterization techniques (HRMS, qNMR), establishing why EA remains the definitive metric for validating the bulk purity of this specific heterocyclic amide.

Elemental Analysis Data: The Gold Standard

For drug development professionals, the "performance" of a chemical standard is defined by its adherence to theoretical composition. Below is the calculated elemental data for pure N-(6-chloropyridazin-3-yl)butanamide.

Theoretical Composition (Reference Standard)

Molecular Formula: C₈H₁₀ClN₃O Molecular Weight: 199.64 g/mol

ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical %Acceptable Range (±0.4%)
Carbon C812.01196.0948.13% 47.73 – 48.53%
Hydrogen H101.00810.085.05% 4.65 – 5.45%
Nitrogen N314.00742.0221.05% 20.65 – 21.45%
Chlorine Cl135.4535.4517.76% 17.36 – 18.16%
Oxygen O115.99916.008.01% N/A (Calculated by diff)
Interpretation of Experimental Deviations

In the synthesis of pyridazine amides, specific deviations in EA data reveal invisible impurities that HRMS often misses:

  • Low %C, High %Cl: Indicates contamination with Hydrochloride salts . The pyridazine nitrogen can protonate during acid chloride coupling.[1] If the product is not adequately neutralized, the HCl salt persists, skewing the Chlorine content >18% and lowering Carbon content.

  • Low %N: Indicates trapped Butyric Acid or Butyryl Chloride (starting materials). These lack the high nitrogen density of the pyridazine ring (21%), diluting the bulk N value.

  • High %H: Suggests Hygroscopicity/Water retention . Pyridazines are prone to forming hydrates. A 0.5% increase in H often correlates with 0.5–1 molar equivalents of water.

Comparative Performance: EA vs. Alternatives

Why rely on combustion analysis when High-Resolution Mass Spectrometry (HRMS) is available? The table below objectively compares the "performance" of these analytical methods for this specific compound.

FeatureElemental Analysis (CHN) HRMS (ESI-TOF) qNMR (¹H)
Primary Function Bulk Purity Validation Molecular Formula ConfirmationStructural Connectivity
Blind Spot Cannot identify structureMisses inorganic salts (NaCl, NH₄Cl)Misses paramagnetic impurities & some salts
Sensitivity to Solvates High (Detects trapped water/solvent)Low (Solvents fly off in vacuum)Moderate (Solvents visible if protonated)
Criticality for Pyridazines Essential. Confirms free base vs. HCl salt form.Low. Both forms show same m/z [M+H]⁺.Medium. Chemical shifts change with pH.
Cost/Throughput Low Cost / Slow (Requires combustion)High Cost / FastMedium Cost / Medium

Verdict: While HRMS confirms identity, only Elemental Analysis confirms the bulk composition required for biological dosing. For N-(6-chloropyridazin-3-yl)butanamide, relying solely on HRMS is a critical failure point because it cannot distinguish between the neutral drug and its hydrochloride salt.

Experimental Protocol: Synthesis & Purification

To achieve the EA specifications listed above, the following protocol minimizes common impurities (HCl salts and unreacted amine).

Step 1: Acylation
  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), Butyryl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in DCM at 0°C.

    • Add Triethylamine (TEA) to act as the HCl scavenger.

    • Dropwise add Butyryl chloride to control exotherm.

    • Stir at Room Temperature (RT) for 4–6 hours. Note: Monitoring by TLC is essential (Mobile phase: 50% EtOAc/Hexane).

Step 2: Critical Workup (The "EA-Grade" Step)

Standard evaporation yields a sticky solid containing Triethylamine-HCl salts.

  • Wash: Dilute reaction mixture with EtOAc. Wash 2x with saturated NaHCO₃ (removes unreacted acid/HCl), then 1x with Brine.

  • Dry: Dry organic layer over anhydrous Na₂SO₄.

  • Recrystallization: The crude solid is often off-white. Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Why? Pyridazines are soluble in ethanol; salts and polymeric impurities are less so.

  • Vacuum Drying: Dry at 45°C under high vacuum (0.1 mbar) for 24 hours to remove trapped solvent (which ruins EA values).

Visualization: Synthesis & QC Workflow

The following diagram illustrates the critical decision pathways in synthesizing and validating the compound.

G Start Start: 3-Amino-6-chloropyridazine Reaction Reaction: + Butyryl Chloride / TEA (Solvent: DCM, 0°C) Start->Reaction Crude Crude Mixture: Product + TEA-HCl + Impurities Reaction->Crude Wash Workup: Wash w/ NaHCO3 (Removes HCl/Acid) Crude->Wash Remove Salts Recryst Recrystallization (EtOH/Water) & Vacuum Dry Wash->Recryst QC_Branch QC Analysis Recryst->QC_Branch Result_HRMS HRMS (ESI+) Confirms: C8H10ClN3O [M+H]+ = 200.05 QC_Branch->Result_HRMS Identity Result_EA Elemental Analysis Confirms: Purity & Salt Form QC_Branch->Result_EA Purity Decision_Pass PASS: %Cl ~17.7% %C ~48.1% Result_EA->Decision_Pass Within ±0.4% Decision_Fail FAIL: %Cl >18% (Salt) %C <47% (Wet) Result_EA->Decision_Fail Deviation Decision_Fail->Recryst Reprocess

Caption: Workflow for the synthesis and validation of N-(6-chloropyridazin-3-yl)butanamide, highlighting the critical role of EA in detecting salt contamination.

References

  • PubChem. (2025).[2][3][4] 6-Chloropyridazin-3-amine (Compound Summary). National Library of Medicine.[4] Retrieved from [Link]

  • Toma, L., et al. (2002).[5] 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.[5] Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Linker Intermediates: A Comparative Analysis of N-(6-chloropyridazin-3-yl)butanamide

For my colleagues in the vanguard of therapeutic innovation—the researchers, chemists, and drug development professionals—the linker in a bioconjugate is not merely a tether; it is the central nervous system of the molec...

Author: BenchChem Technical Support Team. Date: February 2026

For my colleagues in the vanguard of therapeutic innovation—the researchers, chemists, and drug development professionals—the linker in a bioconjugate is not merely a tether; it is the central nervous system of the molecule. It dictates stability, release kinetics, and ultimately, therapeutic efficacy. Within the expansive field of bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical decision point that shapes the entire development cascade.

This guide provides an in-depth comparison of N-(6-chloropyridazin-3-yl)butanamide, a heteroaromatic linker intermediate, against the landscape of established alternatives. We will move beyond a simple catalog of options to explore the fundamental chemistry, strategic applications, and the causal reasoning behind selecting one linker over another.

The Pyridazine Scaffold: More Than Just a Heterocycle

Before we analyze the full intermediate, we must first appreciate the unique physicochemical properties of the pyridazine ring itself. Unlike more common phenyl or pyridine-based linkers, the 1,2-diazine structure of pyridazine offers a distinct set of characteristics that are highly advantageous in drug design.[1]

  • High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, enhancing polarity and potentially improving aqueous solubility—a common hurdle in ADC development.[1][2]

  • Hydrogen Bonding Capacity: The two nitrogen atoms act as strong hydrogen bond acceptors, which can influence molecular conformation and interactions with biological targets.[2][3]

  • π-Stacking Interactions: The electron-deficient nature of the pyridazine ring facilitates robust π-π stacking interactions, which can be leveraged for specific binding events.[2][4]

  • Metabolic Stability: The pyridazine core is generally stable and can offer low cytochrome P450 inhibitory effects, contributing to a more predictable pharmacokinetic profile.[2]

These intrinsic properties make the pyridazine scaffold an attractive, less lipophilic alternative to traditional aromatic systems, providing a foundation of stability and favorable pharmacokinetics for the linker.[1]

In Focus: N-(6-chloropyridazin-3-yl)butanamide

Let's deconstruct our topic molecule. It consists of three key components:

  • The Reactive Handle (6-chloropyridazin): The chlorine atom on the electron-deficient pyridazine ring is the point of attachment. It is susceptible to nucleophilic aromatic substitution (SNAr) by electron-rich nucleophiles, such as the ε-amino group of a lysine residue on an antibody. The reactivity of this chloro-group is well-documented, making it a reliable anchor point.[5][6]

  • The Spacer (Butanamide): The four-carbon butanamide chain provides spatial separation between the antibody and the payload. This spacer is crucial for preventing steric hindrance, ensuring that both the antibody and the cytotoxic drug can perform their functions without interfering with one another.

  • The Point of Payload Attachment: The terminal amide group provides a stable connection point for a cytotoxic payload, typically via an amide bond formation.

Based on its structure, N-(6-chloropyridazin-3-yl)butanamide is categorized as a non-cleavable linker . The bond formed between the pyridazine ring and an antibody's lysine residue (a secondary amine) is exceptionally stable and lacks a specific, built-in cleavage site.[7][8] Release of the payload from an ADC constructed with this linker would rely on the complete proteolytic degradation of the antibody within the lysosome of a target cancer cell.[][10][11]

The Competitive Landscape: A Comparison of Linker Technologies

The optimal linker is entirely context-dependent, balancing the need for stability in systemic circulation with efficient payload release at the target site.[10] Here, we compare the pyridazine-based linker with the primary classes of alternatives.

Category 1: Non-Cleavable Linkers (The Stability Champions)

These linkers are prized for their high plasma stability, which minimizes off-target toxicity from premature drug release.[7][10]

  • Thioether Linkers (e.g., from SMCC): Formed by the reaction of a maleimide group with a thiol (from a cysteine residue), these linkers create a very stable thioether bond. They are the gold standard for non-cleavable ADCs.

  • Amide Linkers (e.g., from NHS Esters): N-hydroxysuccinimide esters react with primary amines (lysine) to form highly stable amide bonds.[12][13]

The pyridazine linker fits squarely into this category. Its primary advantage over maleimide-based linkers is the avoidance of potential retro-Michael reactions that can sometimes lead to payload dissociation from maleimide-cysteine conjugates.[14]

Category 2: Cleavable Linkers (The "Smart Release" Systems)

Cleavable linkers are designed to be stable in the bloodstream but are triggered to release their payload by specific conditions within the tumor microenvironment or inside cancer cells.[11]

  • Hydrazone Linkers (Acid-Labile): These linkers are stable at the physiological pH of blood (7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[8][11]

  • Disulfide Linkers (Redox-Sensitive): These linkers contain a disulfide bond that is cleaved by the high concentration of intracellular glutathione, releasing the payload inside the cell.[11]

  • Peptide Linkers (Enzyme-Sensitive): Dipeptides like valine-citrulline (Val-Cit) are specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[7][11]

The primary trade-off is versatility versus stability. Cleavable linkers allow for the release of an unmodified payload, which can then diffuse out of the cell and kill neighboring cancer cells (the "bystander effect").[11] However, they carry a higher risk of premature cleavage in circulation compared to their non-cleavable counterparts.[8]

Data Summary: Head-to-Head Comparison

Linker Intermediate/TypeReactive Group(s)Bond Formed to AntibodyStability ProfileCleavage MechanismKey AdvantageKey Limitation
N-(6-chloropyridazin-3-yl)butanamide 6-ChloropyridazineSecondary Amine (C-N)High plasma stabilityNon-cleavable; lysosomal degradationHigh stability, unique physicochemical properties of pyridazineNo bystander effect; payload released with linker/amino acid attached
SMCC (Maleimide-based) Maleimide, NHS EsterThioether (C-S)High plasma stabilityNon-cleavable; lysosomal degradationWell-established, high stabilityPotential for retro-Michael reaction, lower stability than amides
Hydrazone Linkers Hydrazide, AldehydeHydrazoneStable at pH 7.4, labile at pH <6Acid HydrolysisTargeted release in acidic organellesPotential for premature release in circulation
Disulfide Linkers Pyridyl DisulfideDisulfide (S-S)Moderately stable in plasmaReduction (e.g., by Glutathione)Intracellular-specific releaseSusceptible to exchange with serum thiols
Valine-Citrulline (VC) Linkers DipeptideAmideHigh plasma stabilityEnzymatic (Cathepsin B)High specificity for lysosomal release, enables bystander effectStability can be species-dependent (e.g., less stable in mouse plasma)[7]

Visualizing the Concepts

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general workflow for conjugating a linker intermediate, like N-(6-chloropyridazin-3-yl)butanamide, to an antibody and subsequently attaching a payload.

ADC_Synthesis_Workflow cluster_antibody Step 1: Antibody Preparation cluster_linker Step 2: Linker Conjugation cluster_payload Step 3: Payload Attachment cluster_final Step 4: Purification & Analysis Antibody Monoclonal Antibody (mAb) Conjugation Nucleophilic Substitution (e.g., on Lysine ε-NH2) Antibody->Conjugation pH ~8.5-9.0 Linker N-(6-chloropyridazin-3-yl)butanamide (or alternative linker) Linker->Conjugation Activation Amide Coupling (or other reaction) Conjugation->Activation mAb-Linker Payload Cytotoxic Payload (e.g., MMAE) Payload->Activation ADC Final Antibody-Drug Conjugate (ADC) Activation->ADC Drug-Linker-mAb Linker_Mechanisms cluster_non_cleavable Non-Cleavable Linker Pathway cluster_cleavable Cleavable Linker Pathways cluster_acid Acid-Labile cluster_enzyme Enzyme-Labile Start_NC ADC Internalization Lysosome_NC Lysosomal Trafficking Start_NC->Lysosome_NC Degradation Antibody Proteolysis Lysosome_NC->Degradation Release_NC Payload-Linker-AminoAcid Released Degradation->Release_NC Start_C ADC Internalization Endosome Low pH in Endosome/Lysosome Start_C->Endosome Lysosome_Enz Cathepsin B in Lysosome Start_C->Lysosome_Enz Release_Acid Payload Released Endosome->Release_Acid Release_Enz Payload Released Lysosome_Enz->Release_Enz

Caption: Contrasting payload release from non-cleavable vs. cleavable linkers.

Experimental Protocols

To provide actionable insights, the following are condensed protocols for key evaluation steps. These are designed as self-validating systems to directly compare linker performance.

Protocol 1: Conjugation of N-(6-chloropyridazin-3-yl)butanamide to a mAb

Objective: To covalently attach the pyridazine linker to lysine residues on a monoclonal antibody.

Methodology:

  • Antibody Preparation: Dialyze the stock monoclonal antibody (e.g., Trastuzumab) into a conjugation buffer (e.g., 50 mM borate buffer, 150 mM NaCl, pH 8.8). Adjust the final concentration to 5-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of N-(6-chloropyridazin-3-yl)butanamide in a water-miscible organic solvent like DMSO.

  • Conjugation Reaction: Add a 10-fold molar excess of the linker stock solution to the antibody solution. Incubate the reaction at 37°C for 4-6 hours with gentle agitation. The elevated temperature and slightly alkaline pH facilitate the nucleophilic aromatic substitution on the electron-deficient pyridazine ring.

  • Purification: Remove excess, unreacted linker and organic solvent by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or tangential flow filtration (TFF), exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy.

Protocol 2: Comparative Plasma Stability Assay

Objective: To compare the stability of an ADC made with the pyridazine linker to one made with a cleavable linker (e.g., Val-Cit-PABC).

Methodology:

  • ADC Preparation: Synthesize two batches of ADC, one using the pyridazine linker (Protocol 1) and a second using a well-established mc-Val-Cit-PABC-payload linker, each with a similar initial DAR.

  • Incubation: Incubate each ADC at a concentration of 1 mg/mL in fresh human plasma at 37°C.

  • Time Points: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each incubation mixture.

  • Sample Analysis: Analyze the aliquots using an affinity-capture ELISA.

    • Coat a microplate with an anti-human IgG antibody to capture the ADC.

    • After washing, use a secondary antibody that recognizes the payload to detect the amount of intact, drug-conjugated antibody remaining.

  • Data Interpretation: Plot the percentage of intact ADC remaining over time for each linker type. A stable linker, like the pyridazine-based one, is expected to show minimal loss of signal over the 7-day period, whereas a less stable linker might show a time-dependent decrease. [15]

Conclusion and Field-Proven Insights

The selection of a linker intermediate is a strategic decision with profound implications for the therapeutic index of a bioconjugate.

  • N-(6-chloropyridazin-3-yl)butanamide represents a highly promising non-cleavable linker platform. Its foundation on the pyridazine heterocycle offers unique physicochemical advantages, including enhanced polarity and metabolic stability. The resulting conjugate is expected to exhibit exceptional plasma stability, minimizing off-target toxicities by ensuring the payload remains attached until the antibody is fully degraded in the target cell's lysosome. [2][7]This makes it an ideal candidate for targeting antigens that internalize efficiently and for payloads that do not require release to exert their cytotoxic effect.

  • Cleavable linkers , such as the industry-standard Val-Cit, remain indispensable for applications requiring the bystander effect or for payloads that must be unmodified to be active. [11]Their design, however, necessitates a rigorous evaluation of plasma stability to mitigate the risk of premature drug release. [8] Ultimately, there is no universal "best" linker. The choice between a robust, non-cleavable system like the pyridazine linker and a conditionally labile cleavable linker must be driven by the biology of the target, the mechanism of action of the payload, and the desired pharmacokinetic profile. This guide provides the framework and the foundational data to make that choice an informed one.

References

  • PMC. (2024, December 20). Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. Available from: [Link]

  • PMC. (2026, January 08). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Available from: [Link]

  • ResearchGate. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • ACS Publications. (2014, April 28). Heteroaromatic π-Stacking Energy Landscapes. Journal of Chemical Information and Modeling. Available from: [Link]

  • ACS Omega. (2020, March 23). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Available from: [Link]

  • PubMed. (2023, March 15). The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • ACS Publications. (2021, March 09). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. Available from: [Link]

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • Chemistry LibreTexts. (2023, October 30). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]

  • PubMed. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Available from: [Link]

  • RSC Publishing. Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. Dalton Transactions. Available from: [Link]

  • PMC. (2023, October 11). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Available from: [Link]

  • ResearchGate. (2021, December 19). Design and synthesis of novel N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents. Available from: [Link]

  • MilliporeSigma. N-(6-Chloropyridazin-3-yl)cyanamide. Available from: [Link]

  • Creative Biolabs. (2025, October 22). Chemical Reactivity of Crosslinkers. Available from: [Link]

  • ResearchGate. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. Available from: [Link]

  • PubChem. N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine. Available from: [Link]

  • RSC Publishing. Design of robust 2,2′-bipyridine ligand linkers for the stable immobilization of molecular catalysts on silicon(111) surfaces. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 02). 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. Available from: [Link]

  • MDPI. (2025, February 28). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(6-chloropyridazin-3-yl)butanamide proper disposal procedures

Topic: N-(6-chloropyridazin-3-yl)butanamide Proper Disposal Procedures Emergency Safety Profile & Executive Summary N-(6-chloropyridazin-3-yl)butanamide (CAS: 868948-12-3) is a halogenated heteroaromatic amide commonly u...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(6-chloropyridazin-3-yl)butanamide Proper Disposal Procedures

Emergency Safety Profile & Executive Summary

N-(6-chloropyridazin-3-yl)butanamide (CAS: 868948-12-3) is a halogenated heteroaromatic amide commonly used as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] Due to the presence of the chloropyridazine moiety, this compound presents specific environmental and biological risks that dictate a strict zero-discharge policy.[2][3]

Immediate Hazard Classification:

  • Toxic/Harmful: Acute toxicity via oral, dermal, and inhalation routes (Category 3/4).[2][3][4]

  • Irritant: Causes serious eye irritation and skin sensitization.[2][3]

  • Environmental Hazard: Halogenated organic compounds (HOCs) are persistent; potential for aquatic toxicity.[2][3]

Core Disposal Directive: DO NOT dispose of via sink drains, trash, or evaporation.[2][3][4] DO segregate as Halogenated Organic Waste for high-temperature incineration.

Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization.[2][3] In a drug development context, this molecule must be treated with the rigor of a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.

Chemical Properties Affecting Disposal
PropertyValue/DescriptionDisposal Implication
Molecular Formula C₈H₁₀ClN₃OContains Chlorine (Cl) and Nitrogen (N) .[1][2][3][5][6][7][8]
Halogen Content ~17.7% (w/w)Classifies strictly as Halogenated Waste .[2][3] Must not be mixed with non-halogenated solvents (e.g., acetone, ethanol) to avoid cross-contamination charges.[2][3][4]
Stability Stable Amide LinkageResistant to simple hydrolysis.[2][3] Chemical deactivation (e.g., bleach) is ineffective and may generate toxic chloramines.[2][3]
Physical State Solid (Powder)Dust generation is a primary exposure vector during waste transfer.[2][3]
Segregation Logic
  • Stream A: Solid Waste: Pure substance, expired lots, or spill cleanup residues.[2][3][4]

  • Stream B: Liquid Waste: Mother liquors or reaction mixtures containing the substance.[2][3]

  • Stream C: Contaminated Debris: Gloves, weigh boats, paper towels.[2][3][4]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)
  • Primary Container: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[2][3]

  • Labeling: Affix a hazardous waste label immediately.[2][3][6]

    • Constituents: "N-(6-chloropyridazin-3-yl)butanamide"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][9][10]

    • Note: "Solid Halogenated Organic."[2][3]

  • Secondary Containment: Place the sealed HDPE jar inside a clear, heavy-duty zip-lock bag or a secondary plastic pail to prevent contamination of the outer container.

Protocol B: Liquid Waste (Solutions/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acidic aqueous solutions in metal drums).[2][3]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Do not pour into the "Non-Halogenated" stream.[2][3][6] Even trace amounts of this compound (ppm levels) can reclassify an entire 55-gallon drum of non-halogenated waste as halogenated, significantly increasing disposal costs.[2][3]

  • pH Check: If the solution is aqueous/acidic, adjust pH to 6–8 before adding to organic waste containers to prevent drum corrosion or gas evolution.

Operational Spill Response Workflow

Pre-requisite: Wear full PPE (Nitrile gloves double-layered, lab coat, safety goggles, and N95/P100 respirator if powder is loose).[2][3][4]

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid/Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid WetMethod Cover with Wet Paper Towels (Prevents Dust) Solid->WetMethod Minimize Aerosol Scoop Scoop into HDPE Waste Jar WetMethod->Scoop CleanSurface Wipe Surface with Soap & Water (Repeat 2x) Scoop->CleanSurface Absorb Apply Absorbent Pads/Vermiculite (Do NOT use paper towels alone) Liquid->Absorb Contain Spread Collect Collect Saturated Absorbent into Hazardous Waste Bag Absorb->Collect Collect->CleanSurface FinalDispose Label & Transfer to EHS/Waste Management CleanSurface->FinalDispose

Figure 1: Decision logic for immediate spill response to minimize exposure and contamination.[2][3]

Regulatory & Transport Compliance

When preparing this waste for off-site transport by a licensed contractor (e.g., Veolia, Clean Harbors), the following classifications apply.

US DOT / IATA Classification (Likely):

  • UN Number: UN 2811[2][3]

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (N-(6-chloropyridazin-3-yl)butanamide)

  • Hazard Class: 6.1

  • Packing Group: III (assuming moderate toxicity based on analog data; treat as PG II if LD50 < 50 mg/kg is suspected).[2][3]

EPA Waste Codes (RCRA): While not explicitly P- or U-listed, the waste must be characterized by the generator.[2][3]

  • D000 (Unlisted Hazardous Waste): Characterized by toxicity and halogen content.[2][3]

  • Disposal Method Code: Incineration (H040/H120) is the only acceptable final fate to ensure thermal destruction of the pyridazine ring and capture of chlorine emissions.[2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10466847, N-(6-chloropyridazin-3-yl)butanamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.